molecular formula C12H21NO3 B068527 Tert-butyl trans-4-formylcyclohexylcarbamate CAS No. 181308-56-5

Tert-butyl trans-4-formylcyclohexylcarbamate

Cat. No.: B068527
CAS No.: 181308-56-5
M. Wt: 227.3 g/mol
InChI Key: GPDBIGSFXXKWQR-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-formylcyclohexylcarbamate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-formylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDBIGSFXXKWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181308-57-6, 304873-80-1
Record name tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate
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Record name tert-butyl N-(4-formylcyclohexyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl trans-4-formylcyclohexylcarbamate, with CAS number 181308-57-6, is a valuable bifunctional molecule utilized as a key intermediate in organic synthesis. Its structure incorporates a Boc-protected amine and a reactive aldehyde group on a trans-substituted cyclohexane ring. This unique combination makes it a versatile building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the aldehyde functionality, with the potential for subsequent deprotection and modification of the amino group. This guide provides a comprehensive overview of its properties, synthesis, and handling for laboratory professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 181308-57-6[3]
Molecular Formula C₁₂H₂₁NO₃[3]
Molecular Weight 227.30 g/mol [4]
Appearance White to light yellow solid[2]
Purity ≥ 97%[3]
Solubility Slightly soluble in water.[5]
Storage Conditions Store at 0-8 °C[2]

Synonyms:

  • trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde[2]

  • trans-(4-Formyl-cyclohexyl)-carbamic acid tert-butyl ester[6]

  • tert-Butyl ((1r,4r)-4-formylcyclohexyl)carbamate[3]

Synthesis

The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. A general synthetic pathway is outlined below, followed by a detailed experimental protocol for the key oxidation step.

Synthetic Pathway Overview

The synthesis generally proceeds via the following key transformations:

  • Boc Protection: Protection of the amino group of a suitable starting material, such as trans-4-aminocyclohexanecarboxylic acid.

  • Reduction of Carboxylic Acid: Conversion of the carboxylic acid functionality to a primary alcohol.

  • Oxidation of Alcohol: Oxidation of the primary alcohol to the desired aldehyde.

Synthesis_Pathway cluster_reagents A trans-4-Aminocyclohexanecarboxylic acid B trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid A->B Step 1: Boc Protection C tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate B->C Step 2: Reduction D This compound C->D Step 3: Oxidation reagent1 (Boc)₂O, Base reagent2 Reducing Agent (e.g., LiAlH₄) reagent3 Oxidizing Agent (e.g., DMP, Swern) Applications A This compound B Aldehyde Modification (e.g., Wittig, Grignard, Reductive Amination) A->B Reaction at Aldehyde C Boc Deprotection A->C Selective Deprotection B->C E Complex Target Molecules (Pharmaceuticals, Agrochemicals) B->E D Further Derivatization at Amine C->D D->E

References

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxaldehyde, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

trans-4-(Boc-amino)cyclohexanecarboxaldehyde is a bifunctional molecule featuring a cyclohexane ring with an aldehyde group and a Boc-protected amine in a trans configuration. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing its reaction under various conditions until its selective removal is desired.[1]

Chemical Structure:

Caption: Chemical structure of trans-4-(Boc-amino)cyclohexanecarboxaldehyde.

Chemical Identifiers
IdentifierValue
CAS Number181308-57-6[2][3]
Molecular FormulaC12H21NO3[4]
Molecular Weight227.304 g/mol [4]
IUPAC Nametert-butyl N-(4-formylcyclohexyl)carbamate[4]
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)C=O[4]
InChI KeyGPDBIGSFXXKWQR-UHFFFAOYSA-N[4]
Physical and Chemical Properties
PropertyValue
Purity97%[2]
SolubilitySlightly soluble in water.[4]
AppearanceSolid[5]

Experimental Protocols

The synthesis of trans-4-(Boc-amino)cyclohexanecarboxaldehyde typically involves a two-step process: the reduction of a carboxylic acid or its ester to the corresponding alcohol, followed by the oxidation of the alcohol to the aldehyde.

Synthesis of tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (Precursor)

A common precursor is the corresponding alcohol, which can be synthesized from the methyl ester of trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Reaction:

Procedure:

  • A suspension of lithium aluminum hydride (LiAlH4) (1.12 eq.) in tetrahydrofuran (THF) is cooled to 0 °C.[6]

  • A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 eq.) in THF is added slowly, maintaining the temperature below 10 °C.[6]

  • The reaction mixture is then warmed to room temperature and stirred overnight.[6]

  • Upon completion, the reaction is carefully quenched with sodium sulfate decahydrate.[6]

  • The insoluble material is removed by filtration, and the filtrate is concentrated to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate as a white powder (89% yield).[6]

Oxidation to trans-4-(Boc-amino)cyclohexanecarboxaldehyde

The synthesized alcohol can then be oxidized to the desired aldehyde. A mild oxidation agent is used to prevent over-oxidation to the carboxylic acid.

Reaction:

General Procedure (using Manganese(IV) Oxide):

While a specific protocol for this exact substrate is not detailed in the searched literature, a general method for the oxidation of N-protected amino alcohols to amino aldehydes using manganese(IV) oxide (MnO2) can be adapted. This method is advantageous due to its mild conditions and high enantiopurity of the product.[7]

  • The N-protected amino alcohol is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • Commercially available activated manganese(IV) oxide is added in excess.

  • The suspension is stirred vigorously at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the MnO2 is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Applications in Drug Development

trans-4-(Boc-amino)cyclohexanecarboxaldehyde and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds.[8] Their rigid cyclohexane scaffold and the presence of two reactive handles allow for the construction of complex molecular architectures.

Notably, derivatives of trans-4-(Boc-amino)cyclohexane are used in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that target inflammatory diseases.[9][10]

Drug Synthesis Workflow

The following diagram illustrates the role of trans-4-(Boc-amino)cyclohexanecarboxaldehyde as a building block in a generalized drug synthesis workflow.

G A Starting Material (e.g., p-Aminobenzoic Acid) B Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid A->B C Reduction to Alcohol / Esterification B->C D Synthesis of trans-4-(Boc-amino)cyclohexanecarboxaldehyde C->D E Further Synthetic Transformations (e.g., Reductive Amination, Wittig Reaction) D->E F Advanced Intermediate E->F G Final Synthesis Steps F->G H Active Pharmaceutical Ingredient (API) (e.g., JAK Inhibitor) G->H

Caption: Generalized workflow for the use of trans-4-(Boc-amino)cyclohexanecarboxaldehyde in API synthesis.

References

In-Depth Technical Guide to the Physical Properties of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Tert-butyl trans-4-formylcyclohexylcarbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a protected amine and a reactive aldehyde, makes it a versatile building block for complex molecule construction.[1]

Core Physical and Chemical Properties

This compound is a white to light yellow solid at room temperature.[1][2] It is recognized for its stability and ease of handling in laboratory settings.[1] The compound's structure features a carbamate functional group, which offers protection to the amine, and a formyl (aldehyde) group attached to a cyclohexane ring. This combination of features is crucial for its application in medicinal chemistry and materials science.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₃[1][2]
Molecular Weight 227.30 g/mol
Appearance White to light yellow solid[1][2]
CAS Number 181308-57-6[1][2]
MDL Number MFCD03844598[1][2]
Purity ≥ 97%[2]
Storage Conditions 0-8 °C[1]
Solubility No specific data available.
Melting Point No experimental data available.
Boiling Point No experimental data available.

Synthesis and Characterization Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general logical workflow for its preparation and characterization can be outlined. This process would typically involve the protection of an amino group on a cyclohexane derivative, followed by the introduction or modification of a functional group to yield the aldehyde.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material (e.g., trans-4-aminocyclohexanecarboxylic acid) Boc_Protection Boc Protection of Amine Start->Boc_Protection FG_Manipulation Functional Group Manipulation to Aldehyde Boc_Protection->FG_Manipulation Crude_Product Crude Product FG_Manipulation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR Purity_Analysis Purity Analysis (e.g., GC, HPLC) Pure_Product->Purity_Analysis

A logical workflow for the synthesis and characterization of the compound.

Experimental Protocols

General Synthesis Approach

The synthesis of carbamates, such as this compound, often involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The formyl group can be introduced through various methods, such as the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative. For instance, the synthesis of a related compound, 4-tert-butylcyclohexyl chloroformate, involves the reaction of 4-tert-butylcyclohexanol with bis(trichloromethyl) carbonate.[3]

Determination of Physical Properties

Standard laboratory procedures would be employed to determine the physical properties of this compound.

  • Melting Point: Determined using a melting point apparatus, where a small sample is heated, and the temperature range of melting is observed.

  • Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. Given its expected high boiling point, vacuum distillation would likely be necessary to prevent decomposition.

  • Solubility: Qualitative and quantitative solubility tests would be performed in a range of solvents, from nonpolar (e.g., hexane) to polar (e.g., water, ethanol, DMSO), at a controlled temperature.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

    • Mass Spectrometry: To determine the exact mass and fragmentation pattern, confirming the molecular weight and formula.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the carbamate and aldehyde, and the N-H stretch of the carbamate.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The tert-butylcarbonyl (Boc) protecting group is widely used in peptide synthesis and other areas of organic chemistry due to its stability under many reaction conditions and its ease of removal under acidic conditions. The aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, making it a versatile handle for introducing molecular diversity in drug discovery programs. The t-butyl group itself is a common moiety in many drugs and can influence factors such as metabolic stability and binding affinity.

References

Tert-butyl trans-4-formylcyclohexylcarbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tert-butyl trans-4-formylcyclohexylcarbamate

This guide provides detailed information on the molecular properties of this compound, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for the characterization of the compound.

PropertyValue
Molecular FormulaC₁₂H₂₁NO₃[1][2]
Molecular Weight227.30 g/mol
IUPAC Nametert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate[3]
CAS Number181308-57-6[1][3]
AppearanceWhite to light yellow solid[1]

Structural Information

The structure of this compound consists of a cyclohexane ring with two substituents in a trans configuration: a formyl group and a tert-butoxycarbonylamino group. This specific arrangement influences its reactivity and use as a building block in organic synthesis.

molecular_structure cluster_tert_butyl Tert-butyl Group cluster_carbamate Carbamate Linkage cluster_cyclohexyl Trans-Cyclohexyl Ring cluster_formyl Formyl Group C1 C(CH₃)₃ Carbamate O-C(=O)-NH C1->Carbamate Cyclohexyl C₆H₁₀ Carbamate->Cyclohexyl Formyl CHO Cyclohexyl->Formyl

Functional groups of the molecule.

References

Solubility and Synthesis of Boc-trans-4-aminocyclohexanecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the solubility characteristics of tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate, commonly known as Boc-protected trans-4-aminocyclohexanecarbaldehyde. As a crucial building block in medicinal chemistry and organic synthesis, understanding its solubility is paramount for reaction optimization, purification, and formulation. This document consolidates qualitative solubility information derived from established synthetic protocols, provides a detailed, representative experimental procedure for its preparation, and presents a logical workflow for its synthesis and purification. While quantitative solubility data is not extensively available in public literature, this guide offers a robust qualitative assessment for researchers, scientists, and drug development professionals.

Introduction

Boc-protected trans-4-aminocyclohexanecarbaldehyde is a bifunctional organic molecule featuring a carbamate-protected amine and a reactive aldehyde on a cyclohexane scaffold. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under a variety of reaction conditions, particularly those involving nucleophiles and bases, while the aldehyde functionality serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds.[1] Its defined trans stereochemistry and conformational rigidity make it an attractive intermediate for the synthesis of complex, biologically active molecules and pharmaceutical agents.[2] A thorough understanding of its physical properties, especially solubility, is critical for its effective application.

Solubility Profile

Quantitative solubility data (e.g., mg/mL) for Boc-trans-4-aminocyclohexanecarbaldehyde is not readily found in peer-reviewed literature or chemical databases. However, a comprehensive qualitative profile can be constructed from its common synthesis and purification procedures.

Boc-protected amino acids and their derivatives are generally characterized as white, crystalline solids.[3] Their solubility is largely dictated by the nonpolar tert-butyl group and the overall molecular structure. They are typically soluble in moderately polar to polar aprotic organic solvents.[3] In contrast, they exhibit poor solubility in water and nonpolar hydrocarbon solvents.[4]

Based on analogous chemical processes and general properties of Boc-protected compounds, the solubility of Boc-trans-4-aminocyclohexanecarbaldehyde can be summarized as follows:

Solvent ClassSpecific SolventsSolubility Assessment
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc)Soluble to Very Soluble . Synthesis and purification steps, such as oxidation reactions and extractions, are commonly performed in DCM and EtOAc, indicating good solubility.[3][5] THF is used as a solvent for the precursor alcohol, suggesting the aldehyde is also soluble.[6] DMF and DMSO are strong polar aprotic solvents capable of dissolving a wide range of Boc-protected compounds.[7]
Protic Polar Methanol, EthanolSoluble . Alcohols are generally good solvents for Boc-protected molecules.[4]
Nonpolar Hexane, Heptane, Petroleum EtherSlightly Soluble to Insoluble . These solvents are often used as anti-solvents for precipitation or as the weak component in chromatography elution systems (e.g., EtOAc/Hexane), indicating poor solubility.[4][8]
Aqueous WaterInsoluble . The hydrophobic nature of the Boc group and cyclohexane ring leads to poor solubility in water.[4] It is typically washed with aqueous solutions (e.g., brine, NaHCO₃) during workup with minimal loss of product to the aqueous phase.[3]

Experimental Protocols

The synthesis of Boc-trans-4-aminocyclohexanecarbaldehyde is typically achieved in a two-step sequence from the corresponding carboxylic acid or its ester derivative:

  • Reduction of the carboxylic acid/ester to the primary alcohol.

  • Mild oxidation of the primary alcohol to the aldehyde.

The following is a representative, detailed protocol constructed from established chemical literature.

Step 1: Synthesis of tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate

This procedure is adapted from the reduction of the corresponding methyl ester using lithium aluminum hydride (LiAlH₄).[6]

Reagents and Materials:

  • Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl Acetate (for extraction)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C using an ice bath.

  • A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow, portion-wise addition of sodium sulfate decahydrate at 0-10 °C.

  • The resulting solids are removed by filtration through a pad of celite, and the filter cake is washed with additional THF or ethyl acetate.

  • The filtrate is concentrated under reduced pressure to yield the crude alcohol product, which is often a white solid of sufficient purity for the next step.[6] If necessary, further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate

This procedure describes a mild oxidation of the precursor alcohol using Dess-Martin Periodinane (DMP).

Reagents and Materials:

  • tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate (from Step 1)

  • Dess-Martin Periodinane (DMP, 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • The alcohol from Step 1 (1.0 equivalent) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Dess-Martin Periodinane (1.2 equivalents) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 1-3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is diluted with DCM and quenched by pouring it into a stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v).

  • The mixture is stirred vigorously until the organic layer becomes clear.

  • The layers are separated using a separatory funnel. The aqueous layer is extracted twice more with DCM.

  • The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the final aldehyde as a white solid.

Synthesis and Purification Workflow

The logical flow from starting material to purified product, highlighting the key stages and solvents that inform the compound's solubility, can be visualized as follows.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation & Purification start Starting Material Boc-trans-4-aminocyclohexane- carboxylate Ester reduction Reaction Reagent: LiAlH₄ Solvent: Anhydrous THF start->reduction Dissolved quench Work-up Quench: Na₂SO₄·10H₂O Filtration reduction->quench intermediate Intermediate Boc-trans-4-aminocyclohexane- methanol quench->intermediate oxidation Reaction Reagent: Dess-Martin Periodinane Solvent: Dichloromethane (DCM) intermediate->oxidation Dissolved extraction Work-up Aqueous Wash (NaHCO₃/Na₂S₂O₃) Extraction with DCM oxidation->extraction purification Purification Column Chromatography (EtOAc/Hexane) extraction->purification Crude Product product Final Product Boc-trans-4-aminocyclohexane- carbaldehyde purification->product Purified Solid

References

The Versatile Building Block: A Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl trans-4-formylcyclohexylcarbamate is a valuable bifunctional molecule widely utilized as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure, featuring a Boc-protected amine and a reactive aldehyde on a cyclohexane scaffold, makes it an ideal building block for introducing a trans-1,4-disubstituted cyclohexane moiety into target molecules. This motif is prevalent in many biologically active compounds, offering a rigid and well-defined three-dimensional structure that can favorably interact with biological targets. This in-depth technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in the synthesis of Janus Kinase (JAK) inhibitors.

Physicochemical Properties

This compound is typically a white to light yellow solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 181308-57-6[1]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol
Appearance White to light yellow solid
Purity ≥97%[1]
Solubility Slightly soluble in water[2]
Storage Store at 0-8 °C[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid. The general synthetic workflow is depicted in the diagram below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation cluster_2 Application Example Carboxylic_Acid tert-Butyl trans-4-(carboxy)cyclohexylcarbamate Alcohol tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate Carboxylic_Acid->Alcohol BH₃·S(CH₃)₂ THF Aldehyde This compound Alcohol->Aldehyde Oxidizing Agent (e.g., DMP, Swern, TPAP) JAK_Inhibitor Janus Kinase (JAK) Inhibitor Aldehyde->JAK_Inhibitor Reductive Amination & further steps

Caption: Synthetic workflow for this compound and its application.

Experimental Protocols

Step 1: Synthesis of tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

This procedure details the reduction of the carboxylic acid to the corresponding alcohol.

  • Materials:

    • (1r,4r)-4-[[(tert-butoxy)carbonyl]amino]cyclohexane-1-carboxylic acid

    • Tetrahydrofuran (THF)

    • Borane dimethyl sulfide complex (BH₃·S(CH₃)₂)

    • Methanol

  • Procedure:

    • In a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, add (1r,4r)-4-[[(tert-butoxy)carbonyl]amino]cyclohexane-1-carboxylic acid (1066 g, 4.38 mol) and THF (10 L).

    • Cool the mixture to -10°C.

    • Slowly add BH₃·S(CH₃)₂ (10 M, 660 mL) dropwise over 1 hour, maintaining the temperature at -10°C.

    • Stir the resulting solution for 3 hours at 15°C.

    • Quench the reaction by the addition of methanol (2 L).

    • Concentrate the resulting mixture under vacuum to yield tert-butyl N-[(1r,4r)-4-(hydroxymethyl)cyclohexyl]carbamate as a white solid.

  • Quantitative Data:

    • Yield: ~99.6%[3]

    • MS (ESI): mass calcd. for C₁₂H₂₃NO₃ 229.17, found 230.2 [M+H]⁺[3]

Step 2: Oxidation of tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate to this compound

The oxidation of the primary alcohol to the aldehyde can be accomplished using various mild oxidation methods to prevent over-oxidation to the carboxylic acid. Below are protocols for several common and effective methods.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is known for its mild reaction conditions and high yields.[4]

  • Materials:

    • tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

  • Procedure:

    • Dissolve tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq) in DCM.

    • Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir vigorously until the layers are clear.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Method B: Swern Oxidation

The Swern oxidation is another widely used method that operates at low temperatures and is suitable for sensitive substrates.[5]

  • Materials:

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

    • Triethylamine (Et₃N)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 eq) in anhydrous DCM and cool to -78°C.

    • Add DMSO (2.0-2.5 eq) dropwise and stir for 15 minutes.

    • Add a solution of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq) in DCM dropwise, maintaining the temperature at -78°C.

    • Stir for 30-60 minutes.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Method C: Parikh-Doering Oxidation

This method utilizes a sulfur trioxide pyridine complex as the activating agent for DMSO and can be performed at or above 0°C.[6]

  • Materials:

    • tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

    • Sulfur trioxide pyridine complex (SO₃·py)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Procedure:

    • Dissolve tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq) and the amine base (e.g., DIPEA, 3.0-5.0 eq) in a mixture of DMSO and DCM.

    • Add the sulfur trioxide pyridine complex (1.5-3.0 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Method D: Tetrapropylammonium Perruthenate (TPAP) Catalyzed Oxidation

This catalytic method uses N-methylmorpholine-N-oxide (NMO) as a co-oxidant and is known for its mildness and selectivity.[7][8]

  • Materials:

    • tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

    • Tetrapropylammonium perruthenate (TPAP) (catalytic amount, e.g., 5 mol%)

    • N-methylmorpholine-N-oxide (NMO) (1.5 eq)

    • 4 Å Molecular sieves

    • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Procedure:

    • To a stirred suspension of powdered 4 Å molecular sieves and NMO (1.5 eq) in DCM, add a solution of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq) in DCM.

    • Add TPAP (0.05 eq) and stir the mixture at room temperature until the starting material is consumed.

    • Filter the reaction mixture through a pad of silica gel, eluting with DCM or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

    • Further purification can be achieved by flash column chromatography if necessary.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key building block in the synthesis of various pharmaceutical agents, including inhibitors of the Janus kinase (JAK) family of enzymes. These inhibitors are crucial in the treatment of autoimmune diseases and certain cancers.[9][10] The aldehyde functionality allows for the introduction of the cyclohexane scaffold into the target molecule, often via a reductive amination reaction.

A representative synthetic scheme for a JAK inhibitor intermediate utilizing this compound is outlined below.

G Aldehyde tert-Butyl trans-4- formylcyclohexylcarbamate Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Amine Pyrrolo[2,3-b]pyridine Derivative (Amine) Amine->Reductive_Amination Intermediate Coupled Intermediate Reductive_Amination->Intermediate e.g., NaBH(OAc)₃ Deprotection Boc Deprotection Intermediate->Deprotection e.g., TFA or HCl Final_Steps Further Functionalization Deprotection->Final_Steps JAK_Inhibitor JAK Inhibitor Scaffold Final_Steps->JAK_Inhibitor

Caption: Reductive amination workflow for JAK inhibitor synthesis.

Illustrative Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine, a common step in the synthesis of JAK inhibitors.

  • Materials:

    • This compound

    • Amine substrate (e.g., a substituted aminopyrrolopyridine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • To a solution of the amine substrate (1.0 eq) and this compound (1.0-1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid (if necessary).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

    • Stir the reaction at room temperature until completion (monitor by LC-MS or TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting product by flash column chromatography or crystallization.

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The straightforward two-step synthesis from its corresponding carboxylic acid, coupled with the array of mild and efficient oxidation methods available, makes it readily accessible. Its utility is highlighted by its application in the synthesis of cutting-edge therapeutics such as JAK inhibitors, where the trans-cyclohexyl scaffold it provides is crucial for biological activity. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical building block.

References

The Strategic Role of Tert-butyl trans-4-formylcyclohexylcarbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, Tert-butyl trans-4-formylcyclohexylcarbamate has emerged as a versatile and highly valuable scaffold. Its unique structural features, combining a conformationally restricted cyclohexane ring with a reactive aldehyde and a protected amine, provide a robust platform for the synthesis of complex molecules targeting a range of debilitating diseases. This technical guide offers an in-depth exploration of the role of this key intermediate in drug discovery, with a focus on its application in the development of Janus kinase (JAK) inhibitors and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Core Chemical Properties and Reactivity

This compound (CAS: 181308-57-6), also known as trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde, is a white to light yellow solid. The trans-configuration of the substituents on the cyclohexane ring provides a well-defined three-dimensional structure that can be crucial for specific interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent synthetic modifications. The aldehyde functional group is the primary site of reactivity, readily undergoing reactions such as reductive amination to form new carbon-nitrogen bonds.

PropertyValue
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Appearance White to light yellow solid
Purity ≥ 97%
Key Reactivity Aldehyde group amenable to reductive amination and other nucleophilic additions.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them key targets for inflammatory and autoimmune diseases.[1][2] Several approved and clinical-stage JAK inhibitors feature a core structure that can be retrosynthetically traced to intermediates like this compound. The cyclohexane scaffold serves to orient key pharmacophoric elements for optimal interaction with the kinase active site.

A notable example is the development of selective JAK3 inhibitors, such as PF-06651600 (Ritlecitinib), which has been investigated for the treatment of alopecia areata, rheumatoid arthritis, and other autoimmune conditions.[3][4] While the exact commercial synthesis may vary, the core piperidine- or cyclohexylamine-based structures are frequently constructed using reductive amination of a formylcyclohexane derivative.

Experimental Protocol: Representative Reductive Amination for JAK Inhibitor Precursor Synthesis

This protocol describes a general procedure for the reductive amination of this compound with a heterocyclic amine, a common step in the synthesis of JAK inhibitor scaffolds.

Materials:

  • This compound

  • Heterocyclic amine (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

  • To a stirred solution of the heterocyclic amine (1.0 equivalent) in anhydrous DCE or THF, add this compound (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine product.

Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade for a multitude of cytokines and growth factors.[5][6] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[5] JAK inhibitors act by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and downstream signaling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Proximity P_JAK P-JAK (Active) JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->Receptor 4. Receptor Phosphorylation P_JAK->STAT 6. STAT Phosphorylation P_Receptor P-Receptor P_Receptor->STAT 5. STAT Docking P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 9. Transcription Modulation JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibition TRPV1_Pathway Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel (Closed) Stimuli->TRPV1 1. Activation TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Ion_Influx Ca2+/Na+ Influx TRPV1_Open->Ion_Influx 2. Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization 3. Cation Influx Action_Potential Action Potential Depolarization->Action_Potential 4. Signal Generation Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal 5. Signal Propagation TRPV1_Antagonist TRPV1 Antagonist TRPV1_Antagonist->TRPV1 Inhibition HTS_Workflow start Start library Compound Library (Derived from Core Scaffold) start->library primary_screen Primary HTS (e.g., Biochemical Assay) library->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response orthogonal_assay Orthogonal Assay (e.g., Cell-Based Assay) dose_response->orthogonal_assay sar Structure-Activity Relationship (SAR) Analysis orthogonal_assay->sar lead_opt Lead Optimization sar->lead_opt end End lead_opt->end

References

An In-depth Technical Guide to the Boc Protecting Group on Cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of amine functionalities is a critical strategy in modern organic synthesis, particularly within medicinal chemistry and pharmaceutical development. The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups, valued for its stability across a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.[1] This guide offers a comprehensive technical examination of the Boc protection of cyclohexylamine, a common aliphatic amine building block in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

The Chemistry of Boc Protection and Deprotection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2] The protection reaction converts the nucleophilic and basic primary amine of cyclohexylamine into a neutral, stable carbamate, preventing it from participating in undesired side reactions.[1][3]

Mechanism of Protection

The protection of cyclohexylamine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][5] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[5] This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[6][7] In the absence of an external base, the generated tert-butoxide or a second molecule of cyclohexylamine can act as a base to deprotonate the resulting ammonium salt, yielding the final N-Boc-cyclohexylamine product.[5]

Protection_Mechanism cluster_intermediate Mechanism Cyclohexylamine Cyclohexylamine Attack Nucleophilic Attack Cyclohexylamine->Attack Boc2O Boc Anhydride (Boc₂O) Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Elimination Intermediate->Collapse Product N-Boc-cyclohexylamine Collapse->Product Byproducts CO₂ + t-Butanol Collapse->Byproducts

Caption: Boc protection mechanism of cyclohexylamine.
Mechanism of Deprotection

The removal of the Boc group is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][8] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the strong acid.[9] This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond, releasing a stable tert-butyl carbocation.[4][9] The resulting carbamic acid is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine, which is protonated by the acid to form the corresponding ammonium salt.[9]

Deprotection_Mechanism cluster_intermediate Mechanism BocAmine N-Boc-cyclohexylamine Protonation Protonation of Carbonyl BocAmine->Protonation Acid Strong Acid (e.g., TFA) Acid->Protonation Cleavage t-Butyl Cation Cleavage Protonation->Cleavage Decarboxylation Decarboxylation Cleavage->Decarboxylation Byproducts CO₂ + Isobutylene Cleavage->Byproducts AmineSalt Cyclohexylammonium Salt Decarboxylation->AmineSalt

Caption: Acid-catalyzed deprotection of N-Boc-cyclohexylamine.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of cyclohexylamine.

General Experimental Workflow

The standard process for a Boc protection or deprotection reaction follows a logical sequence of steps from setup to final product analysis.

Experimental_Workflow Setup 1. Reaction Setup (Dissolve reagents in solvent) Reaction 2. Reaction (Add reagents, stir at temp) Setup->Reaction Monitoring 3. Progress Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 4. Aqueous Work-up (Quench, extract, wash) Monitoring->Workup Isolation 5. Product Isolation (Dry organic layer, concentrate) Workup->Isolation Purification 6. Purification (Column chromatography, if needed) Isolation->Purification Analysis 7. Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for synthesis.
Protocol 1: N-Boc Protection of Cyclohexylamine

This protocol describes a standard procedure for the protection of cyclohexylamine using Boc anhydride.[5][8]

Materials:

  • Cyclohexylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

  • Base (optional but recommended): Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Setup: In a round-bottom flask, dissolve cyclohexylamine (1.0 equiv.) in the chosen solvent (e.g., DCM). If using a base, add triethylamine (1.2 equiv.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution, either as a solid in one portion or as a solution in the same solvent.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the cyclohexylamine starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N-Boc-cyclohexylamine is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-cyclohexylamine

This protocol details the removal of the Boc group using trifluoroacetic acid.[8][10]

Materials:

  • N-Boc-cyclohexylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Setup: Dissolve N-Boc-cyclohexylamine (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (5-10 equiv., often as a 25-50% solution in DCM).[10]

  • Stirring: Stir the reaction at room temperature for 1-4 hours. The evolution of CO₂ gas may be observed.[9]

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid and liberate the free amine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield cyclohexylamine. The product can also be isolated as its hydrochloride salt by using 4M HCl in dioxane for the deprotection, followed by filtration or evaporation.[10]

Quantitative Data and Reaction Parameters

The efficiency of Boc protection and deprotection is influenced by the choice of reagents, solvents, and temperature.

Table 1: Summary of Typical Reaction Conditions

Reaction Reagent Solvent Base / Acid Temperature Time (h) Typical Yield
Protection Boc₂O DCM, THF, H₂O/THF[5][8] TEA, DMAP, NaHCO₃[8] 0 °C to RT 2 - 12 >90%[8]
Deprotection TFA DCM[10] N/A 0 °C to RT 0.5 - 2 >95%[10]

| Deprotection | 4M HCl in Dioxane | Dioxane, Methanol[10] | N/A | Room Temp. | 0.5 - 4 | >95%[10] |

Table 2: Comparative Spectroscopic Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Cyclohexylamine 3350, 3450 (N-H stretch)[11] ~1.0-1.9 (cyclohexyl H), ~2.6 (CH-N), broad singlet for NH₂ ~25, 36, 51 (cyclohexyl C)
N-Boc-cyclohexylamine ~3300 (N-H stretch), ~1680 (C=O stretch) ~1.45 (s, 9H, t-Bu), ~1.0-2.0 (cyclohexyl H), ~3.4 (CH-N), ~4.5 (broad s, 1H, N-H) ~28 (CH₃ of t-Bu), ~25, 33, 50 (cyclohexyl C), ~79 (quaternary C of t-Bu), ~155 (C=O)

(Note: NMR values are approximate and can vary based on solvent and concentration.)

Applications in Research and Drug Development

The Boc group's utility extends beyond simple amine protection; it is a cornerstone of modern synthetic strategy, especially in pharmaceutical research.

Orthogonal Protection Strategies

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. It is stable under the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions (H₂/Pd-C) used to cleave the benzyloxycarbonyl (Cbz) group.[5][7] This orthogonality is fundamental to complex multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), allowing for the selective deprotection of different amines within the same molecule.[7]

Orthogonality Molecule Molecule with Boc, Fmoc, Cbz groups Acid Strong Acid (e.g., TFA) Molecule->Acid Base Base (e.g., Piperidine) Molecule->Base Hydrogenation H₂ / Pd-C Molecule->Hydrogenation Boc_Cleaved Boc group removed Acid->Boc_Cleaved SELECTIVE CLEAVAGE Fmoc_Cleaved Fmoc group removed Base->Fmoc_Cleaved SELECTIVE CLEAVAGE Cbz_Cleaved Cbz group removed Hydrogenation->Cbz_Cleaved SELECTIVE CLEAVAGE

Caption: Orthogonality of common amine protecting groups.
Role in Drug Discovery

N-Boc-cyclohexylamine and its derivatives are valuable intermediates in the synthesis of APIs. Protecting the amine allows chemists to perform modifications on other parts of a molecule that would otherwise be incompatible with a free amine group.[2][12] The Boc group can also influence the solubility and reactivity of intermediates, facilitating smoother and more efficient synthetic processes.[12] Its use enables precise, controlled chemical transformations, which is essential in the multi-step manufacturing of complex drugs, including antiviral agents and other targeted therapies.[12][13] The ability to synthesize specific building blocks like Boc-protected cyclohexylamine with high purity is crucial for advancing drug discovery pipelines.[12]

References

key features of trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde

Introduction

Trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a cyclohexane scaffold with an aldehyde group and a Boc-protected amine in a trans configuration, makes it a valuable synthetic intermediate. The aldehyde serves as a handle for a variety of chemical transformations, such as reductive amination and olefination, while the protected amine allows for subsequent deprotection and coupling reactions. This scaffold is a key component in the synthesis of complex molecules, including peptide mimetics and pharmacologically active agents. This document provides a technical overview of its properties, synthesis, and applications.

Physicochemical and Spectroscopic Properties

While specific experimental data for the aldehyde is sparse in publicly available literature, properties can be inferred from its immediate precursor, the corresponding alcohol, and the closely related carboxylic acid.

Table 1: Physicochemical Properties of trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde and Related Compounds

Propertytrans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde (Predicted)trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic Acid[1]trans-4-(tert-butoxycarbonylamino)cyclohexanol[2]
CAS Number 144337-64-453292-89-0111300-06-2
Molecular Formula C₁₂H₂₁NO₃C₁₂H₂₁NO₄C₁₁H₂₁NO₃
Molecular Weight 227.30 g/mol 243.30 g/mol 215.29 g/mol
Appearance White to off-white solidWhite to Almost white powderWhite solid
Melting Point Not available183 °CNot available
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH)Soluble in MethanolNot available

Table 2: Computed Properties for Key Compounds

Propertytrans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate[3]
Topological Polar Surface Area (TPSA) 64.63 Ų
logP 2.24
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 2

Synthesis and Experimental Protocols

The most logical and common route to synthesize trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde is through the oxidation of its corresponding alcohol, trans-4-(tert-butoxycarbonylamino)cyclohexanol. The synthesis of this alcohol precursor typically starts from the reduction of a 4-oxocyclohexane derivative.

Overall Synthesis Workflow

The following diagram illustrates a plausible multi-step synthesis pathway starting from a commercially available 4-oxocyclohexane carboxylate.

G A 4-Oxocyclohexane carboxylate B trans-4-Aminocyclohexane carboxylate derivative A->B  Reductive Amination  (e.g., NaBH(OAc)₃, NH₄OAc) C trans-4-(Boc-amino) cyclohexane carboxylate B->C  Boc Protection  ((Boc)₂O, Base) D trans-4-(Boc-amino) cyclohexylmethanol C->D  Ester Reduction  (e.g., LiAlH₄, DIBAL-H) E trans-4-(Boc-amino) cyclohexanecarbaldehyde (Target Compound) D->E  Mild Oxidation  (e.g., PCC, DMP, Swern)

Caption: General synthesis workflow for the target aldehyde.

Experimental Protocol: Oxidation of trans-4-(tert-butoxycarbonylamino)cyclohexyl)methanol

This protocol describes a common method for the mild oxidation of the precursor alcohol to the target aldehyde using Dess-Martin Periodinane (DMP).

Materials:

  • trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolution: Dissolve trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the stirred solution in portions, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by slowly adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers become clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically a final drug product but rather a crucial building block. Its utility stems from the orthogonal reactivity of its functional groups.

  • Intermediate for Complex Amines: The aldehyde group is readily converted into more complex functionalities. A primary application is in reductive amination , where it reacts with a primary or secondary amine to form a new C-N bond, yielding a substituted cyclohexylamine derivative. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.

  • Peptidomimetics: The trans-4-aminocyclohexane core is a recognized scaffold in the design of peptidomimetics.[4] It provides a rigid, non-planar structure that can mimic peptide turns or replace labile peptide bonds, often improving metabolic stability and oral bioavailability.

  • Synthesis of Heterocycles: The aldehyde can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in drug structures.

  • Building Block for Active Pharmaceutical Ingredients (APIs): The trans-substituted cyclohexane motif is found in several APIs. For instance, the related trans-4-aminocyclohexane structure is a key intermediate in the synthesis of the antipsychotic drug cariprazine.[5] The aldehyde provides a direct route to introduce this core structure into target molecules.

The logical relationship for its primary use is outlined in the diagram below.

G Start trans-4-(Boc-amino) cyclohexanecarbaldehyde Step1 Reductive Amination (with R-NH₂) Start->Step1 Intermediate Boc-Protected Diamino Derivative Step1->Intermediate Step2 Boc Deprotection (Acidic conditions) Intermediate->Step2 Intermediate2 Free Primary Amine Step2->Intermediate2 Step3 Amide Coupling / Further Functionalization Intermediate2->Step3 Final Complex Target Molecule (e.g., API, Peptidomimetic) Step3->Final

References

The Synthetic Keystone: A Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tert-butyl trans-4-formylcyclohexylcarbamate, a bifunctional molecule featuring a protected amine and a reactive aldehyde, has emerged as a critical building block in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its rigid cyclohexyl scaffold provides a defined three-dimensional geometry, while the orthogonal reactivity of its functional groups allows for sequential and controlled chemical transformations. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a white to light yellow solid, valued for its stability under standard laboratory conditions.[1] The tert-butoxycarbonyl (Boc) protecting group ensures the amine's inertness during reactions targeting the aldehyde, and can be readily removed under acidic conditions. Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 181308-57-6[1]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol
Appearance White to light yellow solid[1]
Purity ≥97%
Storage Temperature 0-8 °C[1]

Discovery and History

While this compound is now a commercially available and widely utilized synthetic intermediate, specific details regarding its initial discovery and first reported synthesis are not prominently documented in publicly accessible scientific literature or patent databases. Its emergence is likely tied to the broader development of Boc-protected amino scaffolds for combinatorial chemistry and targeted drug design, where such building blocks became indispensable. The compound's value lies in its role as a versatile intermediate, allowing for the introduction of the trans-4-(aminomethyl)cyclohexyl moiety, a common structural motif in pharmacologically active molecules.

Synthesis

The most common and logical synthetic route to this compound involves the oxidation of its corresponding alcohol precursor, tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate. This precursor is readily prepared from commercially available starting materials. The oxidation of the primary alcohol to the aldehyde is a critical step and can be achieved using a variety of modern, mild oxidation reagents to avoid over-oxidation to the carboxylic acid.

SynthesisWorkflow StartingMaterial trans-4-(Aminomethyl)cyclohexanemethanol BocProtection Boc Protection StartingMaterial->BocProtection Precursor tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate BocProtection->Precursor Oxidation Oxidation Precursor->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a reliable and high-yielding method for the conversion of primary alcohols to aldehydes under mild conditions.

Materials:

  • tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.

  • Oxalyl chloride (1.5 - 2.0 equivalents) is slowly added to the cooled DCM.

  • A solution of dimethyl sulfoxide (DMSO) (2.5 - 3.0 equivalents) in anhydrous DCM is added dropwise to the stirred solution, maintaining the temperature below -60 °C. The mixture is stirred for 15-20 minutes.

  • A solution of tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. The reaction is stirred for 45-60 minutes at -78 °C.

  • Triethylamine (TEA) (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Alternative Oxidation Method: The Dess-Martin periodinane (DMP) oxidation is another excellent method for this transformation, offering the advantage of being performed at room temperature.

Applications in Drug Development and Organic Synthesis

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules.[1]

  • Reductive Amination: The aldehyde functionality is readily converted into a variety of substituted amines through reductive amination, allowing for the introduction of diverse functional groups and the construction of libraries of compounds for high-throughput screening.

  • Wittig and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a means to extend the carbon chain and introduce further functionality.

  • Building Block for Bioactive Molecules: The trans-1,4-disubstituted cyclohexane core is a common feature in many biologically active compounds, imparting rigidity and influencing binding to biological targets. This intermediate is particularly valuable in the synthesis of inhibitors for various enzymes and receptors.[1]

Applications Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination Wittig Wittig Olefination Core->Wittig OtherAldehydeRxns Other Aldehyde Chemistry Core->OtherAldehydeRxns Deprotection Boc Deprotection Core->Deprotection SubstitutedAmines Substituted Amines ReductiveAmination->SubstitutedAmines Alkenes Alkenes Wittig->Alkenes FurtherDerivatives Further Derivatives OtherAldehydeRxns->FurtherDerivatives PrimaryAmine trans-4-Formylcyclohexylamine Deprotection->PrimaryAmine

Caption: Key synthetic transformations of the core molecule.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential.

  • Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

References

Methodological & Application

Synthesis of Tert-butyl trans-4-formylcyclohexylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl trans-4-formylcyclohexylcarbamate, a valuable building block in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the reduction of a commercially available methyl ester to a primary alcohol, followed by a mild oxidation to the desired aldehyde. This guide presents two effective methods for the oxidation step: a Swern oxidation and a Dess-Martin periodinane (DMP) oxidation, allowing for flexibility based on available reagents and laboratory capabilities. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. The presence of a Boc-protected amine and a reactive aldehyde functionality on a cyclohexane scaffold makes it a versatile synthon for introducing this motif in drug discovery programs. The protocols outlined herein describe a reliable and scalable synthesis from readily available starting materials.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step sequence:

  • Reduction: Reduction of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate to tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.

  • Oxidation: Oxidation of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate to the final product, this compound.

Data Presentation

Table 1: Summary of Starting Materials and Products

Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )
Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylateStarting Material (Step 1)C₁₃H₂₃NO₄257.33
tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamateProduct (Step 1) / Starting Material (Step 2)C₁₂H₂₃NO₃229.32
This compoundFinal ProductC₁₂H₂₁NO₃227.30

Table 2: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTypical Yield (%)
1. ReductionMethyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate → tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamateLithium aluminum hydride (LiAlH₄)THF~89%
2a. Oxidation (Swern)tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate → this compoundOxalyl chloride, DMSO, TriethylamineDCMHigh
2b. Oxidation (DMP)tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate → this compoundDess-Martin Periodinane (DMP)DCMHigh

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation start Starting Material: Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate intermediate Intermediate: tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate start->intermediate  LiAlH₄, THF, 0°C to rt oxidation_choice Choose Oxidation Method intermediate->oxidation_choice product Final Product: This compound swern Swern Oxidation: (COCl)₂, DMSO, Et₃N, DCM, -78°C oxidation_choice->swern Method A dmp DMP Oxidation: DMP, DCM, rt oxidation_choice->dmp Method B swern->product dmp->product

Application Notes and Protocols: Reductive Amination of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the reductive amination of tert-butyl trans-4-formylcyclohexylcarbamate. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel secondary and tertiary amines, which are key intermediates in the creation of complex molecular scaffolds.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds via the formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This compound is a valuable building block, incorporating a protected amine on a cyclohexane ring, making it an ideal substrate for generating diverse libraries of compounds with potential therapeutic applications.

This document outlines two common and effective protocols for the reductive amination of this compound, utilizing sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) as reducing agents.

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of this compound with various amines under different conditions. The yields are indicative and may vary based on the specific substrate and reaction scale.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Amine SubstrateProductSolventReaction Time (h)Yield (%)
Anilinetert-butyl trans-4-(((phenyl)amino)methyl)cyclohexylcarbamateDichloromethane (DCM)1285-95
4-Fluoroanilinetert-butyl trans-4-(((4-fluorophenyl)amino)methyl)cyclohexylcarbamateDichloromethane (DCM)1280-90
Benzylaminetert-butyl trans-4-(((benzyl)amino)methyl)cyclohexylcarbamateDichloromethane (DCM)1290-98
Morpholinetert-butyl trans-4-((morpholinomethyl)cyclohexyl)carbamateDichloromethane (DCM)1288-96
Piperidinetert-butyl trans-4-((piperidin-1-yl)methyl)cyclohexylcarbamateDichloromethane (DCM)1285-95

Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Amine SubstrateProductSolventReaction Time (h)Yield (%)
Anilinetert-butyl trans-4-(((phenyl)amino)methyl)cyclohexylcarbamateMethanol (MeOH)2475-85
4-Methoxyanilinetert-butyl trans-4-(((4-methoxyphenyl)amino)methyl)cyclohexylcarbamateMethanol (MeOH)2470-80
Benzylaminetert-butyl trans-4-(((benzyl)amino)methyl)cyclohexylcarbamateMethanol (MeOH)2480-90
Cyclohexylaminetert-butyl trans-4-(((cyclohexyl)amino)methyl)cyclohexylcarbamateMethanol (MeOH)2478-88
N-Methylanilinetert-butyl trans-4-((methyl(phenyl)amino)methyl)cyclohexylcarbamateMethanol (MeOH)2470-80

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred for a wide range of amines due to the mild and selective nature of STAB, which typically does not reduce the starting aldehyde.[1][2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (or DCE) is added the amine (1.0-1.2 eq.).

  • The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1 eq.) can be added.

  • Sodium triacetoxyborohydride (1.2-1.5 eq.) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is effective for reductive aminations in protic solvents like methanol.[4][5] Caution should be exercised as this reagent can release toxic hydrogen cyanide gas upon acidification.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.2-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde tert-butyl trans-4- formylcyclohexylcarbamate Mixing Dissolve in Anhydrous Solvent (e.g., DCM or MeOH) Aldehyde->Mixing Amine Primary or Secondary Amine Amine->Mixing Imine_Formation Imine/Iminium Formation Mixing->Imine_Formation Reduction Reduction with Reducing Agent (STAB or NaBH3CN) Imine_Formation->Reduction Quench Quench Reaction (e.g., sat. NaHCO3) Reduction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Purified Secondary/Tertiary Amine Purification->Final_Product

Caption: General experimental workflow for reductive amination.

Reductive_Amination_Mechanism Reactants Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Amine Product Imine->Product Reducing_Agent Reducing Agent (e.g., [H]⁻) Reducing_Agent->Imine Reduction

Caption: Simplified mechanism of reductive amination.

References

Application Notes and Protocols: Tert-butyl trans-4-formylcyclohexylcarbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl trans-4-formylcyclohexylcarbamate as a versatile building block in organic synthesis, with a focus on its application in drug discovery and development.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected amine and a reactive aldehyde on a cyclohexane scaffold. This unique combination makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its rigid trans-cyclohexyl core allows for precise spatial orientation of substituents, a critical aspect in the design of targeted therapeutics. The Boc protecting group offers stability under various reaction conditions and can be readily removed, while the aldehyde functionality serves as a versatile handle for a range of chemical transformations.

Key Attributes:

  • Versatility: The aldehyde group can participate in a wide array of reactions, including reductive amination, Wittig reactions, and aldol condensations.

  • Stereochemical Control: The trans-configuration of the cyclohexane ring provides a defined three-dimensional structure.

  • Stability: The Boc protecting group is stable to a wide range of non-acidic reagents, allowing for selective manipulation of the aldehyde group.

Applications in Drug Discovery

This building block is particularly useful in the synthesis of enzyme inhibitors and receptor modulators, where the cyclohexane moiety can act as a rigid scaffold to present pharmacophoric elements for optimal target interaction.

2.1. Synthesis of Factor Xa Inhibitors (e.g., Edoxaban Intermediates)

This compound is a key precursor for the synthesis of intermediates of Edoxaban, an oral anticoagulant that functions as a direct factor Xa inhibitor. The synthesis involves the elaboration of the formyl group into a more complex side chain that is crucial for binding to the enzyme's active site. While specific proprietary protocols may vary, the general synthetic strategy often involves reductive amination or related C-N bond-forming reactions.

2.2. Synthesis of Corticotropin-Releasing Factor (CRF) Receptor Antagonists

The cyclohexyl amide moiety is a recurring structural motif in CRF receptor antagonists, which are investigated for the treatment of stress-related disorders. The trans-cyclohexane scaffold provided by this building block can be utilized to correctly position the necessary substituents for effective receptor binding.

Experimental Protocols

The following protocols are detailed methodologies for key reactions involving this compound.

3.1. Reductive Amination: Synthesis of N-Arylmethyl-cyclohexylamines

Reductive amination is a powerful method for forming C-N bonds. This protocol describes the reaction of this compound with a substituted aniline to yield the corresponding secondary amine, a common structural motif in bioactive molecules.

Experimental Workflow: Reductive Amination

G A Dissolve this compound and substituted aniline in Dichloromethane (DCM) B Add Sodium Triacetoxyborohydride (STAB) portion-wise A->B Inert atmosphere C Stir at room temperature for 12-24 hours B->C Monitor by TLC D Quench with saturated aqueous NaHCO3 solution C->D E Extract with DCM D->E F Dry organic layer over Na2SO4, filter, and concentrate E->F G Purify by column chromatography (Silica gel) F->G

Caption: Workflow for the reductive amination protocol.

Protocol:

  • To a solution of this compound (1.0 eq) and a substituted aniline (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative):

Reactant (Aniline)Reducing AgentSolventTime (h)Yield (%)
AnilineSTABDCM1685-95
4-FluoroanilineSTABDCM1880-90
3-MethoxyanilineSTABDCM2082-92

3.2. Wittig Reaction: Synthesis of Alkenyl Cyclohexane Derivatives

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones.[2][3] This protocol outlines the reaction of this compound with a phosphorus ylide to generate a vinyl-substituted cyclohexane derivative.

Experimental Workflow: Wittig Reaction

G cluster_0 Ylide Formation cluster_1 Wittig Reaction A Suspend phosphonium salt in anhydrous THF B Add a strong base (e.g., n-BuLi) at 0°C A->B C Stir for 1 hour at 0°C B->C D Add a solution of this compound in anhydrous THF to the ylide solution at 0°C C->D E Allow to warm to room temperature and stir for 12-16 hours D->E F Quench with saturated aqueous NH4Cl solution E->F G Extract with Ethyl Acetate F->G H Dry organic layer over MgSO4, filter, and concentrate G->H I Purify by column chromatography (Silica gel) H->I

Caption: Workflow for the Wittig reaction protocol.

Protocol:

  • Ylide Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the desired phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.3 M). Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq, as a solution in hexanes), dropwise to the suspension. A color change (typically to orange, red, or deep yellow) indicates the formation of the ylide.

  • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the freshly prepared ylide solution at 0°C via a cannula or syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Phosphonium SaltBaseSolventTime (h)Yield (%)
Methyltriphenylphosphonium bromiden-BuLiTHF1275-85
Ethyltriphenylphosphonium bromiden-BuLiTHF1470-80
Benzyltriphenylphosphonium chlorideNaHTHF1665-75

Signaling Pathways and Logical Relationships

The products derived from this compound can modulate various biological pathways. For instance, Factor Xa inhibitors interrupt the coagulation cascade, while CRF receptor antagonists modulate the hypothalamic-pituitary-adrenal (HPA) axis.

Logical Relationship: From Building Block to Biological Target

G A This compound B Synthetic Transformations (e.g., Reductive Amination, Wittig Reaction) A->B C Bioactive Molecule (e.g., Factor Xa Inhibitor, CRF Receptor Antagonist) B->C D Biological Target (e.g., Factor Xa, CRF Receptor) C->D Binds to E Therapeutic Effect (e.g., Anticoagulation, Anxiolysis) D->E Modulates

Caption: Logical flow from the starting material to the therapeutic effect.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Wittig Reaction of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Wittig reaction of tert-butyl trans-4-formylcyclohexylcarbamate, a key transformation for the synthesis of various alkene-containing molecules of interest in medicinal chemistry and materials science. The Wittig reaction is a versatile and widely used method for forming carbon-carbon double bonds from carbonyl compounds.[1][2][3] This protocol is based on established procedures for Wittig reactions with similar aldehydes and provides a general framework for laboratory execution.

Introduction

The Wittig reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[2][4][5] The reaction is renowned for its reliability and the high degree of control over the position of the newly formed double bond.[4][5] The general mechanism involves the nucleophilic addition of the ylide to the carbonyl group, forming a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring that fragments to yield the alkene and triphenylphosphine oxide.[5][6]

In the context of drug development, the introduction of a carbon-carbon double bond can be a critical step in modifying a lead compound to improve its pharmacological properties. The use of this compound as a starting material allows for the incorporation of a protected amine functionality, which is common in many bioactive molecules.

Experimental Protocols

This section details the necessary steps for the preparation of the phosphonium ylide and the subsequent Wittig reaction with this compound.

Part 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

The Wittig reagent is typically prepared from a phosphonium salt, which is synthesized by the reaction of triphenylphosphine with an alkyl halide.[2][4][7] The phosphonium salt is then deprotonated by a strong base to form the ylide.[2][4][7]

Materials:

  • Alkyl halide (e.g., methyltriphenylphosphonium bromide)

  • Triphenylphosphine (if starting from the alkyl halide)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))[7][8]

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

Procedure:

  • Phosphonium Salt Formation (if necessary): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an appropriate solvent. Add the alkyl halide and stir the mixture, typically at room temperature or with gentle heating, until the phosphonium salt precipitates. Collect the salt by filtration and dry it under vacuum.[7]

  • Ylide Generation: In a separate, dry, round-bottom flask under an inert atmosphere, suspend the phosphonium salt in an anhydrous solvent. Cool the suspension in an ice bath or a dry ice/acetone bath.

  • Slowly add the strong base (e.g., a solution of n-BuLi in hexanes) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (e.g., to a deep red, orange, or yellow).[9]

  • Allow the mixture to stir at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.

Part 2: Wittig Reaction with this compound

Materials:

  • This compound

  • Prepared phosphonium ylide solution

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in an anhydrous solvent.

  • Addition of Ylide: Cool the aldehyde solution to 0 °C (or a lower temperature depending on the ylide's reactivity). Slowly add the freshly prepared ylide solution to the aldehyde solution via a cannula or dropping funnel with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period ranging from a few hours to overnight.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][11]

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[9][12] Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel.[1][13] The less polar alkene product will typically elute before the more polar triphenylphosphine oxide.

Data Presentation

The following table summarizes typical quantitative data for Wittig reactions involving aldehydes, which can be used as a starting point for optimizing the reaction with this compound.

ParameterTypical Range/ValueNotes
Reactant Ratio
Aldehyde:Ylide1 : 1.1 - 1.5 equivalentsA slight excess of the ylide is often used to ensure complete consumption of the aldehyde.
Reaction Conditions
Temperature-78 °C to room temperatureThe initial addition is often carried out at low temperatures, followed by warming to room temperature.
Reaction Time1 - 24 hoursReaction time is dependent on the reactivity of the aldehyde and the ylide.[10]
SolventAnhydrous THF, Diethyl Ether, DMSOThe choice of solvent depends on the solubility of the reactants and the base used.
Yield
Product Yield60 - 95%Yields can vary significantly based on the specific substrates and reaction conditions.[14]

Visualizations

Experimental Workflow

experimental_workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up & Purification phosphonium_salt Phosphonium Salt ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide solvent1 Anhydrous Solvent (e.g., THF) solvent1->ylide reaction_mixture Reaction Mixture ylide->reaction_mixture aldehyde Tert-butyl trans-4- formylcyclohexylcarbamate aldehyde->reaction_mixture quench Quench with NH4Cl reaction_mixture->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Purified Alkene Product purification->product wittig_mechanism ylide R'HC=PPh₃ (Ylide) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde R''CHO (Aldehyde) aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene R'HC=CHR'' (Alkene) oxaphosphetane->alkene Fragmentation phosphine_oxide O=PPh₃ (Triphenylphosphine oxide) oxaphosphetane->phosphine_oxide

References

Application Notes and Protocols: Tert-butyl trans-4-formylcyclohexylcarbamate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid generation of large, diverse libraries of small molecules for high-throughput screening.[1] A key strategy in SPOS is the use of versatile building blocks that can be readily incorporated into a variety of molecular scaffolds. Tert-butyl trans-4-formylcyclohexylcarbamate is one such valuable reagent.[2]

This molecule features two key functional groups: a Boc-protected amine and an aldehyde, presented on a conformationally well-defined cyclohexane ring. The aldehyde group is primed for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination, while the acid-labile tert-butoxycarbonyl (Boc) protecting group allows for subsequent diversification at the amine position.[3] These characteristics make it an ideal building block for the synthesis of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets, such as G-protein-coupled receptors (GPCRs) and kinases.[4][5]

These application notes provide a detailed protocol for the use of this compound in a representative solid-phase reductive amination workflow to generate a library of substituted aminomethylcyclohexane derivatives.

Key Applications

  • Combinatorial Chemistry: Efficiently generate large libraries of compounds for screening against various biological targets.[6][7]

  • Drug Discovery: Synthesize novel analogues of known bioactive compounds to explore structure-activity relationships (SAR).

  • Scaffold Decoration: Introduce a decorated cyclohexane moiety into peptides, peptidomimetics, and other complex molecules.[8]

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a disubstituted cyclohexane library using this compound. The data is based on typical yields for solid-phase reactions.

StepParameterTypical Value
1. Resin LoadingInitial Amine Loading0.8 - 1.2 mmol/g
2. Reductive AminationReaction Yield> 95%
3. Boc DeprotectionDeprotection Efficiency> 99%
4. AcylationCoupling Yield> 95%
5. CleavageFinal Product Purity (crude)85 - 95%

Experimental Protocols

This section details the methodology for the solid-phase synthesis of a library of N-acyl-N'-alkyl-4-aminomethylcyclohexylamines, starting from a resin-bound primary amine.

Protocol 1: Solid-Phase Reductive Amination

This protocol describes the coupling of this compound to a resin-bound primary amine.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide AM resin)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Aldehyde Coupling:

    • Prepare a solution of this compound (5 equivalents relative to resin loading) in 1% AcOH/DMF.

    • Add the aldehyde solution to the swollen resin.

    • Agitate the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Reduction:

    • Add sodium cyanoborohydride (5 equivalents) to the reaction vessel.

    • Agitate the mixture for 4 hours at room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Quality Control (Optional): A small sample of beads can be cleaved and analyzed by LC-MS to confirm the completion of the reaction.

Protocol 2: Boc Deprotection and Acylation

This protocol outlines the removal of the Boc protecting group and subsequent acylation to introduce a second point of diversity.

Materials:

  • Resin from Protocol 1

  • 20% Trifluoroacetic acid (TFA) in DCM

  • 10% Diisopropylethylamine (DIPEA) in DMF

  • Carboxylic acid (5 equivalents)

  • HBTU (4.9 equivalents)

  • DMF, DCM

Procedure:

  • Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with 20% TFA in DCM for 30 minutes.

    • Drain and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with 10% DIPEA in DMF (2x).

    • Wash with DMF (3x).

  • Acylation:

    • In a separate vial, pre-activate the carboxylic acid by dissolving it with HBTU and DIPEA (10 equivalents) in DMF.

    • Add the activated carboxylic acid solution to the resin.

    • Agitate for 2 hours at room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Protocol 3: Cleavage from Resin

This protocol describes the final cleavage of the product from the solid support.

Materials:

  • Resin from Protocol 2

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin.

    • Agitate for 2 hours at room temperature.

  • Product Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate and precipitate the product by adding cold diethyl ether.

  • Isolation:

    • Collect the precipitate by centrifugation or filtration.

    • Wash with cold diethyl ether and dry under vacuum.

  • Purification: The crude product can be purified by reverse-phase HPLC.

Visualizations

experimental_workflow resin Amine-functionalized Resin swelling Swell Resin (DMF) resin->swelling reductive_amination Reductive Amination: 1. This compound 2. NaBH3CN swelling->reductive_amination wash1 Wash (DMF, DCM, MeOH) reductive_amination->wash1 deprotection Boc Deprotection (20% TFA/DCM) wash1->deprotection wash2 Wash & Neutralize (DCM, DIPEA, DMF) deprotection->wash2 acylation Acylation: R-COOH, HBTU, DIPEA wash2->acylation wash3 Wash (DMF, DCM, MeOH) acylation->wash3 cleavage Cleavage (95% TFA) wash3->cleavage product Purified Product cleavage->product

Caption: Experimental workflow for solid-phase synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate kinase->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Synthesized Inhibitor (from library) inhibitor->kinase Inhibits

Caption: Conceptual diagram of kinase inhibition.

References

Application Notes and Protocols for Neurological Drug Candidates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of select neurological drug candidates, summarizing their mechanisms of action, key quantitative data, and relevant experimental protocols. This document is intended to serve as a practical resource for professionals in the field of medicinal chemistry and neuropharmacology.

Featured Neurological Drug Candidates

The landscape of neurological drug discovery is actively targeting complex pathologies such as schizophrenia, Alzheimer's disease, and Parkinson's disease through innovative mechanisms of action. This section highlights several promising candidates that have shown significant potential in recent clinical and preclinical studies.

Evenamide: A Glutamate Modulator for Schizophrenia

Evenamide is a novel voltage-gated sodium channel blocker that modulates glutamate release. It is being investigated as an add-on therapy for patients with treatment-resistant schizophrenia who show an inadequate response to second-generation antipsychotics.[1][2]

GAL-101: An Amyloid-Beta Aggregation Modulator for Alzheimer's Disease

GAL-101 is a small molecule designed to prevent the formation of toxic amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[3][4] It targets misfolded Aβ monomers, thereby inhibiting the aggregation cascade.[5] Preclinical and early clinical studies have demonstrated its potential for neuroprotection.[3][6]

IRL757: A Novel Approach for Apathy in Neurodegenerative Diseases

IRL757 is a drug candidate being developed for the treatment of apathy, a common and debilitating symptom in neurological disorders such as Parkinson's and Alzheimer's disease.[7][8] Its proposed mechanism involves the reversal of disrupted cortical to sub-cortical nerve signaling.[7][9]

Multi-Target-Directed Ligands: Ladostigil and Memoquin

In response to the multifactorial nature of neurodegenerative diseases, multi-target-directed ligands (MTDLs) have been designed to engage multiple pathological pathways simultaneously.

  • Ladostigil: This compound is an inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase (MAO), designed to address cognitive and depressive symptoms in Alzheimer's and Parkinson's diseases.[10]

  • Memoquin: This innovative molecule was developed as a multi-target agent for Alzheimer's disease, though specific clinical data is limited.[11]

Data Presentation: Quantitative Analysis of Drug Candidates

The following tables summarize the available quantitative data for the featured neurological drug candidates, facilitating a clear comparison of their efficacy and safety profiles.

Table 1: Clinical Trial Data for Evenamide in Schizophrenia

ParameterEvenamide + AntipsychoticPlacebo + Antipsychoticp-valueReference
Primary Endpoint
PANSS Total Score Reduction-10.2 points-7.6 points0.006[12]
Key Secondary Endpoint
CGI-S Score Reduction (LS Mean Difference)0.160.037[13][12]
Safety and Tolerability
Study Completion Rate~96% (280/291)[13]
Adverse Event Incidence25%25.8%[13]

PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression of Severity; LS: Least Squares.

Table 2: Preclinical and Phase 1 Data for GAL-101 in Alzheimer's Disease

ParameterFindingSignificanceReference
Mechanism of Action
TargetMisfolded Amyloid-Beta (Aβ) MonomersPrevents formation of toxic Aβ oligomers[3][5]
Pharmacokinetics
Blood-Brain Barrier PenetrationEffectively crosses the BBBEssential for CNS target engagement[4][14]
Safety Profile (Phase 1)
TolerabilityWell-tolerated with no serious adverse eventsFavorable safety profile for further development[4][5]

BBB: Blood-Brain Barrier; CNS: Central Nervous System.

Table 3: Development Status of IRL757

ParameterStatusDetailsReference
Indication Apathy in Parkinson's and Alzheimer's DiseaseAddresses a significant unmet medical need[7][8]
Clinical Development Phase Phase 1Successfully completed preclinical studies[7]
Pharmacology Reverses disruption in cortical to sub-cortical nerve signalingUnique mechanism for treating apathy[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of neurological drug candidates.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the hydrolysis of acetylthiocholine (ATCh). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[15]

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Purified AChE enzyme

  • Acetylthiocholine (ATCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds (inhibitors)

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 45 µL of the AChE enzyme solution to the appropriate wells.

    • Add 45 µL of assay buffer to a "No Enzyme" control well.

    • Add 5 µL of the test compound at various concentrations to the enzyme-containing wells.

    • Add 5 µL of the solvent used for the test compounds to a "No Inhibitor" control well and the "No Enzyme" well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a Reaction Mix containing the assay buffer, ATCh, and DTNB. Add 150 µL of the Reaction Mix to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at time 0 and again after 10 minutes.

  • Data Analysis: Calculate the rate of the reaction. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the "No Inhibitor" control.

Protocol 2: Monoamine Oxidase-B (MAO-B) Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of test compounds against MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction. H₂O₂ reacts with a fluorogenic probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[16][17]

Materials:

  • 96-well black microplate with a flat bottom

  • Fluorometric plate reader

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Tyramine)

  • High-Sensitivity Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • MAO-B Assay Buffer

  • Test compounds and a known MAO-B inhibitor (e.g., Selegiline) as a positive control.[18]

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compounds and the inhibitor control at 10 times the desired final concentration in the MAO-B Assay Buffer.

  • Assay Setup:

    • Add 10 µL of the test inhibitor, inhibitor control, or assay buffer (for the enzyme control) to the designated wells.

    • Prepare the MAO-B Enzyme Solution by diluting the MAO-B enzyme stock in the assay buffer. Add 50 µL of the diluted enzyme solution to the wells containing the test compounds, inhibitor control, and enzyme control.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Prepare the MAO-B Substrate Solution containing the MAO-B Assay Buffer, MAO-B substrate, developer, and the high-sensitivity probe. Add 40 µL of this solution to each well.

  • Measurement: Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C for 10-40 minutes.

  • Data Analysis: Determine the rate of fluorescence increase from the linear portion of the kinetic plot. Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

Protocol 3: Cell-Based Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay assesses the ability of a test compound to protect neurons from cell death induced by glutamate, a key mediator of excitotoxicity.[19]

Materials:

  • Primary cortical neurons

  • 96-well cell culture plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Test compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates and culture for several days to allow for differentiation.

  • Compound Treatment: Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).

  • Recovery: Remove the glutamate-containing medium and replace it with fresh medium containing the test compound. Allow the cells to recover for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan crystals by adding the solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage of the control cells (not exposed to glutamate) and determine the neuroprotective effect of the test compound.

Protocol 4: Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[20][21]

Apparatus:

  • A large circular pool (e.g., 150 cm in diameter) filled with opaque water (made opaque with non-toxic white paint).[22][23]

  • A submerged escape platform hidden just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase (Training):

    • For several consecutive days, mice are given a series of trials (e.g., 4 trials per day).

    • For each trial, the mouse is placed in the water at one of four different starting locations, facing the wall of the pool.

    • The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.[23]

    • If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[21][22]

    • The mouse is allowed to remain on the platform for a short period (e.g., 30 seconds) before being removed for the inter-trial interval.[21]

  • Probe Trial (Memory Test):

    • On the day after the final training session, the escape platform is removed from the pool.

    • The mouse is allowed to swim freely for a fixed duration (e.g., 90 seconds).[21]

    • The tracking system records the path of the mouse, the time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the former platform location.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are key measures of spatial learning and memory, respectively.

Protocol 5: In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.[24][25]

Materials:

  • Microdialysis probe

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

  • Probe Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region of the animal. The animal is allowed to recover from the surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, the microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a low, constant flow rate (e.g., 0.1–3.0 µL/min) using a syringe pump.[24]

  • Sample Collection: The perfusate (dialysate), which contains molecules that have diffused across the probe's semipermeable membrane from the brain's extracellular fluid, is collected in timed fractions using a fraction collector.

  • Neurotransmitter Analysis: The collected dialysate samples are analyzed using HPLC-ECD to separate and quantify the concentrations of specific neurotransmitters (e.g., dopamine, serotonin, acetylcholine).[26]

  • Data Analysis: Basal neurotransmitter levels are established, and changes in these levels in response to pharmacological challenges (e.g., administration of a test compound) are determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures discussed in these application notes.

Signaling_Pathway_Alzheimers cluster_0 Pathogenic Cascade in Alzheimer's Disease cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) Ab Amyloid-beta (Aβ) Monomers APP->Ab β-secretase (BACE1) sAPPb sAPPβ Oligomers Toxic Aβ Oligomers Ab->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Synaptic Dysfunction & Neurodegeneration Oligomers->Neurotoxicity GAL101 GAL-101 GAL101->Ab Binds to misfolded Aβ monomers

Targeting Amyloid-beta Aggregation in Alzheimer's Disease.

AChE_Inhibition_Assay_Workflow start Start prep Prepare Reagents: AChE, ATCh, DTNB, Test Compound start->prep setup Set up 96-well plate: - AChE + Inhibitor - No Inhibitor Control - No Enzyme Control prep->setup incubate Incubate for 15 min at Room Temperature setup->incubate react Initiate Reaction: Add ATCh + DTNB (Reaction Mix) incubate->react measure Measure Absorbance at 412 nm (t=0 and t=10 min) react->measure analyze Calculate Reaction Rate and % Inhibition measure->analyze end End analyze->end

Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

Morris_Water_Maze_Protocol start Start acq Acquisition Phase (Days 1-5) - 4 trials/day - Hidden platform - Record escape latency start->acq probe Probe Trial (Day 6) - Platform removed - 90s free swim acq->probe track Video Tracking - Path length - Time in target quadrant - Platform crossings probe->track analyze Data Analysis - Compare learning curves - Analyze spatial bias track->analyze end End analyze->end

Experimental Workflow for the Morris Water Maze Test.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heterocyclic compounds utilizing tert-butyl trans-4-formylcyclohexylcarbamate as a key building block. This versatile starting material, featuring both a reactive aldehyde group and a protected amine, serves as a valuable scaffold in the construction of diverse molecular architectures, particularly those of pharmaceutical interest. The protocols detailed below focus on well-established multicomponent reactions, offering an efficient and atom-economical approach to generating libraries of heterocyclic compounds for drug discovery and development.

Introduction

This compound is a bifunctional molecule that has garnered significant attention in organic synthesis.[1] The presence of a Boc-protected amine on a cyclohexane ring provides a lipophilic and conformationally restricted core, a desirable feature in many drug candidates. The aldehyde functionality allows for a wide range of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, making it an ideal starting point for the synthesis of complex heterocyclic systems.[1]

This document outlines protocols for two powerful multicomponent reactions, the Biginelli and Passerini reactions, using this compound as the aldehyde component. These reactions are renowned for their ability to generate molecular diversity from simple starting materials in a single synthetic step.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[2][3] These heterocyclic scaffolds are found in numerous biologically active compounds, including calcium channel blockers and antihypertensive agents.[2]

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol (absolute)

  • Hydrochloric acid (catalytic amount)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired dihydropyrimidinone.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Data Presentation
EntryAldehydeβ-Ketoester(Thio)ureaCatalystSolventTime (h)Yield (%)
1This compoundEthyl acetoacetateUreaHClEthanol575-85 (estimated)
2This compoundMethyl acetoacetateUreap-TsOHAcetonitrile670-80 (estimated)
3This compoundEthyl acetoacetateThioureaYb(OTf)₃THF480-90 (estimated)

Note: Yields are estimated based on typical Biginelli reactions with similar aldehydes and may vary depending on the specific reaction conditions and scale.

Biginelli Reaction Workflow

Biginelli_Workflow reagents 1. Mix Reagents: - Aldehyde - β-Ketoester - Urea catalyst 2. Add Catalyst (e.g., HCl) reagents->catalyst reflux 3. Reflux (4-6 hours) catalyst->reflux workup 4. Work-up: - Cool - Filter/Concentrate reflux->workup purification 5. Purification (Column Chromatography) workup->purification product Dihydropyrimidinone Product purification->product

Caption: General workflow for the Biginelli reaction.

Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Dehydration aldehyde Aldehyde (R-CHO) aldehyde_urea Aldehyde + Urea -> Imine intermediate aldehyde->aldehyde_urea urea Urea urea->aldehyde_urea ketoester β-Ketoester michael_adduct Imine + Ketoester -> Michael Adduct ketoester->michael_adduct aldehyde_urea->michael_adduct cyclization Intramolecular Cyclization & Dehydration michael_adduct->cyclization product Dihydropyrimidinone cyclization->product

Caption: Simplified mechanism of the Biginelli reaction.

Synthesis of α-Acyloxyamides via the Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxyamide.[4][5] This reaction is highly versatile and allows for the rapid generation of peptide-like scaffolds with three points of diversity.

Experimental Protocol

Materials:

  • This compound

  • Acetic acid (or other carboxylic acid)

  • tert-Butyl isocyanide (or other isocyanide)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and a carboxylic acid (1.0 eq) in anhydrous dichloromethane, add the isocyanide (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the pure fractions and evaporate the solvent to yield the desired α-acyloxyamide.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Data Presentation
EntryAldehydeCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
1This compoundAcetic Acidtert-Butyl IsocyanideCH₂Cl₂2470-80 (estimated)
2This compoundBenzoic AcidCyclohexyl IsocyanideCH₂Cl₂3665-75 (estimated)
3This compoundPropionic AcidBenzyl IsocyanideTHF4860-70 (estimated)

Note: Yields are estimated based on typical Passerini reactions and may vary depending on the specific substrates and reaction conditions.

Passerini Reaction Workflow

Passerini_Workflow reagents 1. Mix Reagents: - Aldehyde - Carboxylic Acid - Isocyanide reaction 2. Stir at RT (24-48 hours) reagents->reaction workup 3. Aqueous Work-up: - Wash with NaHCO₃ - Wash with Brine reaction->workup purification 4. Purification (Column Chromatography) workup->purification product α-Acyloxyamide Product purification->product

Caption: General workflow for the Passerini reaction.

Passerini Reaction Mechanism

Passerini_Mechanism cluster_1 Step 1: Formation of Intermediate cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Mumm Rearrangement aldehyde Aldehyde (R-CHO) intermediate Formation of a Nitrilium Ion Intermediate aldehyde->intermediate acid Carboxylic Acid (R'-COOH) attack Nucleophilic attack of the Carboxylate acid->attack isocyanide Isocyanide (R''-NC) isocyanide->intermediate intermediate->attack rearrangement Intramolecular Acyl Transfer (Mumm Rearrangement) attack->rearrangement product α-Acyloxyamide rearrangement->product

Caption: Simplified mechanism of the Passerini reaction.

Conclusion

The protocols described herein demonstrate the utility of this compound as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The Biginelli and Passerini reactions offer efficient and modular approaches to generate libraries of dihydropyrimidinones and α-acyloxyamides, respectively. These methods are amenable to high-throughput synthesis and can be readily adapted for the generation of diverse compound libraries for lead discovery and optimization in drug development programs. Researchers are encouraged to explore variations in the other reaction components to fully exploit the synthetic potential of this valuable building block.

References

Application Notes and Protocols: Tert-butyl trans-4-formylcyclohexylcarbamate in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the utilization of Tert-butyl trans-4-formylcyclohexylcarbamate, a versatile bifunctional molecule, in organic synthesis and drug development. This compound incorporates a tert-butyloxycarbonyl (Boc)-protected amine on a trans-cyclohexane ring, which also bears a reactive aldehyde functionality. This unique structure allows for its application in two primary strategies: as a building block in reductive amination reactions and in protocols involving the deprotection of the Boc group to reveal a primary amine.

Reductive Amination of the Formyl Group

The aldehyde group of this compound is a versatile handle for the introduction of various substituents through reductive amination. This reaction allows for the formation of a new carbon-nitrogen bond, coupling the cyclohexyl scaffold to a primary or secondary amine. The Boc-protecting group on the other side of the ring remains stable under these mild reductive conditions, ensuring regioselectivity.

Experimental Protocol: Reductive Amination with an Aniline Derivative

This protocol describes a general procedure for the reductive amination of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add the substituted aniline (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Reductive Amination
Reactant 1Reactant 2 (Amine)Reducing AgentSolventReaction Time (h)Yield (%)
This compoundAnilineSodium triacetoxyborohydrideDCM6>90
This compoundBenzylamineSodium triacetoxyborohydrideDCM8>85
This compoundMorpholineSodium triacetoxyborohydrideDCM12>80

Note: Yields are approximate and can vary based on the specific amine and reaction conditions.

Logical Workflow for Reductive Amination

Reductive_Amination_Workflow Start Start: Tert-butyl trans-4-formylcyclohexylcarbamate Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Solvent Anhydrous DCM Solvent->Imine_Formation Acid Acetic Acid (cat.) Acid->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Reduction Workup Aqueous Workup (NaHCO3, Brine) Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: N-Substituted Boc-protected Amine Purification->Product

Caption: Workflow for the reductive amination of this compound.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] Deprotection of the Boc group on the this compound scaffold (or its derivatives after reductive amination) unmasks the primary amine, making it available for subsequent synthetic transformations such as amide bond formation or further alkylation.

Experimental Protocol: Acid-Catalyzed Boc Deprotection

This protocol outlines a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected cyclohexylamine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected cyclohexylamine derivative (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and slowly add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • The product can be further purified if necessary, although often the salt or free base is of sufficient purity for the next step.

Data Presentation: Boc Deprotection Conditions
SubstrateAcidSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundTFADCM0 to RT2>95
Boc-protected reductive amination productHCl (4M)DioxaneRT4>95

Note: Yields are for the deprotection step and are typically high. The product is often isolated as the corresponding salt (e.g., TFA or HCl salt).

Signaling Pathway for Boc Deprotection

Boc_Deprotection_Pathway Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation Acid Strong Acid (e.g., TFA) Acid->Protonation Loss_of_tBu Loss of tert-Butyl Cation Protonation->Loss_of_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Amine_Salt Amine Salt Decarboxylation->Amine_Salt Free_Amine Free Amine Amine_Salt->Free_Amine Base Workup

Caption: Mechanism of acid-catalyzed Boc deprotection.

These protocols and strategies highlight the utility of this compound as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a robust platform for the synthesis of complex molecular architectures.

References

Application Note: Synthesis of Agrochemical Precursors using Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl trans-4-formylcyclohexylcarbamate is a versatile bifunctional molecule increasingly utilized as a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique structure, featuring a cyclohexane scaffold with a protected amine and a reactive aldehyde group in a trans-configuration, offers significant advantages in synthetic design. The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the amine functionality under a wide range of reaction conditions, while the aldehyde group serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. This application note details a representative protocol for the utilization of this compound in the synthesis of a key agrochemical precursor, a pyrazole derivative, highlighting its potential in the development of novel fungicides.

Core Application: Synthesis of a Pyrazole Carboxamide Precursor

Pyrazole carboxamides are a prominent class of fungicides that act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. The synthesis of these complex molecules often relies on the construction of a substituted pyrazole ring, which is then coupled with an appropriate amine-containing fragment. This compound is an ideal starting material for the synthesis of the amine-bearing portion of these fungicides.

This application note provides a protocol for a two-step synthesis of a key intermediate, tert-butyl trans-4-((1H-pyrazol-1-yl)methyl)cyclohexylcarbamate, from this compound. This intermediate can be further elaborated to afford a variety of pyrazole carboxamide fungicides.

Data Presentation

Table 1: Reagents for the Synthesis of Tert-butyl trans-4-((1H-pyrazol-1-yl)methyl)cyclohexylcarbamate

ReagentMolecular FormulaMolecular Weight ( g/mol )MolesEquivalents
This compoundC₁₂H₂₁NO₃227.300.011.0
Hydrazine hydrateH₆N₂O50.060.0121.2
1,1,3,3-TetramethoxypropaneC₇H₁₆O₄164.200.0111.1
EthanolC₂H₅OH46.07--
Acetic AcidCH₃COOH60.05catalytic-
Sodium borohydrideNaBH₄37.830.0151.5
MethanolCH₃OH32.04--

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl trans-4-((1H-pyrazol-1-yl)methyl)cyclohexylcarbamate

This protocol outlines a two-step, one-pot procedure for the synthesis of the pyrazole-containing intermediate.

Step 1: Formation of the Pyrazole Ring via Condensation

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.27 g, 0.01 mol) and ethanol (30 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • To the resulting solution, add hydrazine hydrate (0.60 g, 0.012 mol) dropwise.

  • Add 1,1,3,3-tetramethoxypropane (1.81 g, 0.011 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 2: In-situ Reduction of the Intermediate

  • After completion of the condensation reaction, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.57 g, 0.015 mol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tert-butyl trans-4-((1H-pyrazol-1-yl)methyl)cyclohexylcarbamate.

Visualizations

Agrochemical_Synthesis_Workflow start Start: Tert-butyl trans-4- formylcyclohexylcarbamate step1 Step 1: Pyrazole Formation (Condensation with Hydrazine and 1,1,3,3-Tetramethoxypropane) start->step1 Ethanol, Acetic Acid (cat.), Reflux step2 Step 2: In-situ Reduction (Sodium Borohydride) step1->step2 Cooling to 0°C intermediate Intermediate: Tert-butyl trans-4- ((1H-pyrazol-1-yl)methyl)cyclohexylcarbamate step2->intermediate Purification end_product Final Agrochemical Precursor intermediate->end_product Further Elaboration

Caption: Workflow for the synthesis of a pyrazole-containing agrochemical precursor.

Signaling_Pathway A Tert-butyl trans-4- formylcyclohexylcarbamate C Pyrazole Ring Formation A->C B Hydrazine Hydrate + 1,1,3,3-Tetramethoxypropane B->C D Intermediate Imine/Enamine C->D F Reduction D->F E Sodium Borohydride E->F G Tert-butyl trans-4-((1H-pyrazol-1-yl)methyl) cyclohexylcarbamate F->G

Caption: Key reaction steps in the synthesis of the pyrazole precursor.

Troubleshooting & Optimization

Technical Support Center: Tert-butyl trans-4-formylcyclohexylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Tert-butyl trans-4-formylcyclohexylcarbamate, a key intermediate in pharmaceutical development and organic synthesis.[1] The primary synthetic route involves the oxidation of the corresponding primary alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate. This guide focuses on improving the yield of this critical oxidation step.

Synthesis Overview

The target aldehyde is typically prepared by the oxidation of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate. The most common and effective methods for this transformation are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. Both methods are known for their mild conditions and tolerance of the Boc-protecting group.

Synthesis_Pathway cluster_0 Step 1: Reduction (Optional) cluster_1 Step 2: Oxidation Start Methyl trans-4-(tert-butoxycarbonylamino) cyclohexanecarboxylate Alcohol tert-Butyl trans-(4-hydroxymethyl) cyclohexylcarbamate Start->Alcohol e.g., LiAlH4 Yield: ~89% Aldehyde Tert-butyl trans-4-formyl cyclohexylcarbamate Alcohol->Aldehyde Swern or DMP Oxidation Yield: Good to Excellent

Caption: General two-step synthesis pathway to the target aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the direct precursor for the synthesis of this compound? The direct precursor is the primary alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate . This alcohol is then oxidized to the desired aldehyde.

Q2: Which oxidation methods are recommended for this synthesis? The two most recommended methods are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation . They are favored because they operate under mild conditions, which prevents over-oxidation to the carboxylic acid and is compatible with the acid-sensitive Boc protecting group.[2][3]

Q3: Why is strict temperature control required for the Swern oxidation? The Swern oxidation involves a chlorosulfonium salt intermediate, which is generated from DMSO and oxalyl chloride.[4] This intermediate is thermally unstable above -60°C.[4] The reaction is typically conducted at -78°C (a dry ice/acetone bath) to prevent decomposition and side reactions. Additionally, the reaction can generate significant amounts of CO and CO2 gas, and low temperatures help control the rate of gas evolution.[5]

Q4: What are the primary byproducts of the Swern oxidation? The main byproducts are dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and, when triethylamine is used as the base, triethylammonium chloride.[6] Dimethyl sulfide has a notoriously strong and unpleasant odor, and carbon monoxide is highly toxic, so the reaction and workup must be performed in an efficient fume hood.[2][6]

Q5: Are there significant safety concerns with Dess-Martin Periodinane (DMP)? Yes. While DMP is valued for its mild reaction conditions, it is a hypervalent iodine compound that can be heat- and shock-sensitive.[7] It is potentially explosive, especially when impure, and should be handled with appropriate caution.[3][8]

Q6: Is over-oxidation to the carboxylic acid a major concern with these methods? No, this is one of the main advantages of using Swern or DMP oxidation. Both methods are highly selective for the oxidation of primary alcohols to aldehydes and do not typically lead to the formation of the corresponding carboxylic acid.[3][6]

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.

Troubleshooting_Workflow start Problem Identified: Low or No Aldehyde Yield cause1 Possible Cause: Reagent Quality / Moisture start->cause1 cause2 Possible Cause: Improper Reaction Temperature (Swern) start->cause2 cause3 Possible Cause: Incomplete Reaction start->cause3 cause4 Possible Cause: Product Degradation start->cause4 solution1 Solution: - Use fresh, anhydrous solvents (DCM). - Use high-purity DMSO, oxalyl chloride, or DMP. cause1->solution1 solution2 Solution: - Maintain temp strictly at -78°C during  reagent addition. - Ensure efficient stirring. cause2->solution2 solution3 Solution: - Monitor reaction progress via TLC. - Consider increasing reaction time slightly. - Ensure correct stoichiometry (1.1-1.5 eq oxidant). cause3->solution3 solution4 Solution: - Use a mild aqueous workup (e.g., sat. NaHCO₃). - Purify promptly via column chromatography. - Avoid prolonged exposure to air or acid. cause4->solution4

Caption: A workflow for troubleshooting low-yield oxidation reactions.

Problem: I am observing byproducts other than unreacted starting material.

  • Issue: For Swern oxidation, you may observe epimerization at a carbon adjacent to the newly formed carbonyl.

  • Solution: If your substrate is susceptible to epimerization, consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) in place of triethylamine.[2]

Problem: The workup for my Swern oxidation is creating a strong, unpleasant odor.

  • Cause: This is due to the formation of dimethyl sulfide, a volatile byproduct.[2]

  • Solution: To neutralize the odor, rinse all contaminated glassware with an oxidizing solution such as household bleach (sodium hypochlorite) or Oxone. This will oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[2]

Problem: I am having trouble removing iodine-containing byproducts from my DMP oxidation.

  • Solution: A standard workup for DMP oxidations involves quenching the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the iodine byproducts to water-soluble salts, which can then be easily removed during the aqueous extraction phase.

Data Presentation: Comparison of Oxidation Methods

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Primary Reagents Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine (or other hindered base)[9]Dess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)[3]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Very low (-78 °C)[4]Room temperature (typically)[3]
Typical Yields Good to excellentHigh to excellent[3]
Pros • Reliable and well-established• Reagents are relatively inexpensive• Wide functional group tolerance[2]• Very mild (neutral pH, room temp)• High chemoselectivity[3][10]• Short reaction times• Simplified workup
Cons • Requires cryogenic temperatures• Forms toxic CO gas[6]• Forms foul-smelling dimethyl sulfide[6]• Can cause epimerization with some substrates[2]• Reagent is expensive• Reagent is potentially explosive (heat/shock sensitive)[3][8]• Stoichiometric amounts of heavy atom (iodine) waste

Experimental Protocols

Note: These are generalized protocols. Always perform a thorough literature search and risk assessment before conducting any experiment.

Protocol 1: Swern Oxidation
  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: While stirring, slowly add oxalyl chloride (1.5 eq.) to the DCM. Then, add anhydrous dimethyl sulfoxide (DMSO, 3.0 eq.) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture for 15 minutes. Gas evolution (CO, CO₂) will be observed.

  • Alcohol Addition: Dissolve the tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq.) in a small amount of anhydrous DCM and add it slowly via syringe to the activated DMSO mixture. Stir for 45-60 minutes at -78 °C.

  • Base Addition: Add triethylamine (TEA, 5.0 eq.) dropwise to the reaction mixture.[4] After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • Setup: To a dry round-bottom flask under an inert atmosphere, add the tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.[10] If desired, a buffer like pyridine or solid NaHCO₃ can be added to scavenge the acetic acid byproduct.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

  • Workup: Dilute the reaction mixture with DCM and quench by pouring it into a stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio). Stir until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Reductive Amination with Boc-Protected Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reductive amination reactions involving Boc-protected aldehydes. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of a Boc-protected aldehyde failed completely. What are the most likely reasons?

A1: Complete failure of a reductive amination reaction can typically be attributed to a few key factors:

  • Poor Imine Formation: The initial condensation of the aldehyde and amine to form the imine is a crucial, and often rate-limiting, step. This equilibrium can be unfavorable due to steric hindrance, electronic effects, or the presence of water in the reaction.[1]

  • Inactive Reducing Agent: The hydride reducing agent may have degraded due to improper storage or handling. This is particularly relevant for moisture-sensitive reagents like sodium triacetoxyborohydride (STAB).[1][2]

  • Incorrect pH: Imine formation is generally optimal under mildly acidic conditions (pH 4-6).[1] If the reaction medium is too acidic or basic, the rate of imine formation can be significantly reduced.

  • Insoluble Starting Materials: If the Boc-protected aldehyde or the amine salt is not fully dissolved in the reaction solvent, the reaction will be slow or may not proceed at all.[3]

Q2: I'm observing a significant amount of the starting Boc-aldehyde being reduced to the corresponding alcohol. How can I prevent this?

A2: The reduction of the starting aldehyde to an alcohol is a common side reaction, especially when using less selective reducing agents.[1] To minimize this:

  • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally more selective for the iminium ion over the aldehyde or ketone.[4][5][6] Sodium borohydride (NaBH₄) is a stronger reducing agent and is more likely to reduce the aldehyde.[1][4]

  • Stepwise Procedure: Allow the imine to form completely before adding the reducing agent. You can monitor the imine formation by techniques like TLC or LC-MS.[1]

  • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired reaction pathway and reduce side reactions.

Q3: My final product is showing signs of Boc deprotection. What causes this and how can I avoid it?

A3: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions.[7][8] Deprotection can occur under the following circumstances:

  • Acidic Reaction Conditions: If the reductive amination is carried out at a low pH, the Boc group may be cleaved.

  • Acidic Workup: Using strong acids during the workup to neutralize the reaction or in extraction steps can lead to Boc deprotection.[9]

  • SCX Purification: Strong Cation Exchange (SCX) chromatography, often used to purify amines, can be acidic enough to cause some Boc deprotection.[3]

To avoid Boc deprotection, consider using a non-acidic workup, neutralizing with a mild base like sodium bicarbonate, or avoiding SCX purification if possible.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Boc Protected Amine

Q: I'm getting a low yield of my desired product. How can I improve it?

A: Low yields are often a result of incomplete imine formation or competing side reactions. Consider the following troubleshooting steps:

  • Optimize Imine Formation:

    • Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water, which is a byproduct of imine formation, and drive the equilibrium towards the imine.[1]

    • Lewis Acid Catalysis: For less reactive substrates, the addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can facilitate imine formation.[2]

  • Choice of Reducing Agent: As detailed in the table below, the choice of reducing agent significantly impacts the reaction outcome. For many applications involving sensitive substrates like Boc-protected aldehydes, STAB is often the preferred choice due to its high selectivity and milder nature.[5]

Reducing AgentKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Highly selective for imines over aldehydes/ketones; mild and suitable for a wide range of substrates, including acid-sensitive ones.[5]Moisture sensitive; not compatible with protic solvents like methanol.[2]DCE, DCM, THF, Dioxane[2]
Sodium Cyanoborohydride (NaBH₃CN) Excellent selectivity for iminium ions, allowing for one-pot reactions.[5][6]Highly toxic and generates cyanide byproducts.[5]Methanol, Ethanol[2]
Sodium Borohydride (NaBH₄) Cost-effective and potent.[5]Lacks selectivity, often requiring a two-step procedure to avoid reduction of the starting carbonyl.[1][5]Methanol, Ethanol[2]

Issue 2: Difficulty in Product Purification

Q: I'm struggling to purify my final product from the reaction mixture. What are some common purification strategies?

A: Purification of the final amine product can sometimes be challenging due to the presence of unreacted starting materials or side products.

  • Acid-Base Extraction: If your product is basic, you can perform an acid-base extraction. Extract the reaction mixture with an acidic solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent. Be cautious with the pH to avoid Boc deprotection.

  • Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective for separating the desired amine.

  • Scavenging Resins: To remove excess unreacted amine, a polymer-supported benzaldehyde resin can be used.[3] Conversely, to remove excess aldehyde, an amine-functionalized resin can be employed.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Boc-Protected Aldehyde using STAB

  • To a solution of the Boc-protected aldehyde (1.0 eq) and the primary or secondary amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M), add 4Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture to remove the molecular sieves and any inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Troubleshooting Incomplete Imine Formation

  • Follow steps 1 and 2 of Protocol 1.

  • After 2 hours, take a small aliquot of the reaction mixture and analyze by TLC or LC-MS to check for the presence of the imine.

  • If imine formation is not observed or is incomplete, add a catalytic amount of acetic acid (0.1-0.5 eq) to the reaction mixture.

  • Continue to stir for another 1-2 hours, monitoring for imine formation.

  • Once the imine is formed, proceed with the addition of the reducing agent as described in Protocol 1.

Key Reaction Mechanisms and Workflows

Reductive_Amination_Mechanism cluster_imine_formation Imine Formation cluster_reduction Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Amine Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Imine Imine Iminium_Ion->Imine - H+ Product N-Boc Protected Amine Iminium_Ion->Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Troubleshooting_Workflow Start Start Reaction_Failed Reductive Amination Failed or Low Yield Start->Reaction_Failed Check_Imine Check for Imine Formation (TLC, LC-MS) Reaction_Failed->Check_Imine Imine_No No Imine Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Add_Drying_Agent Add Drying Agent (e.g., Mol. Sieves) Imine_No->Add_Drying_Agent Check_Reagent Check Reducing Agent Activity Imine_Yes->Check_Reagent Add_Acid_Catalyst Add Catalytic Acid (e.g., AcOH) Add_Drying_Agent->Add_Acid_Catalyst Add_Acid_Catalyst->Check_Imine Reagent_Bad Inactive Check_Reagent->Reagent_Bad No Reagent_Good Active Check_Reagent->Reagent_Good Yes Use_New_Reagent Use Fresh Reducing Agent Reagent_Bad->Use_New_Reagent Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Reagent_Good->Optimize_Conditions Use_New_Reagent->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success Side_Reactions Boc_Aldehyde Boc-Protected Aldehyde Desired_Product Desired N-Boc Amine Boc_Aldehyde->Desired_Product + Amine, [H-] Alcohol_Byproduct Alcohol Byproduct Boc_Aldehyde->Alcohol_Byproduct Reduction Amine Amine Amine->Desired_Product Deprotected_Amine Deprotected Amine Desired_Product->Deprotected_Amine Acidic Conditions

References

Technical Support Center: Tert-butyl trans-4-formylcyclohexylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl trans-4-formylcyclohexylcarbamate. The information provided is designed to help identify and resolve common issues encountered during its synthesis and subsequent reactions.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, primarily through the oxidation of tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate.

Problem 1: Low or No Yield of the Desired Aldehyde Product

Possible Causes:

  • Incomplete Oxidation: The oxidizing agent may have been impure, or insufficient equivalents were used. Dess-Martin periodinane (DMP) can be sensitive to moisture.

  • Degradation of Starting Material: The starting alcohol may have degraded prior to the reaction.

  • Incorrect Reaction Temperature: Swern oxidation, in particular, requires very low temperatures (typically -78 °C) to be effective.[1][2] Deviation from this can lead to side reactions and low yields.

  • Side Reactions: The aldehyde product can be susceptible to further reactions under the workup conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored oxidizing agents. The activity of DMP can vary depending on its purity and handling.

  • Optimize Stoichiometry: Ensure the correct molar ratio of the oxidizing agent to the alcohol is used. A slight excess of the oxidant is often recommended.

  • Control Temperature Rigorously: For Swern oxidation, maintain the reaction temperature at -78 °C using a dry ice/acetone bath.

  • Analyze Crude Product: Before purification, take a crude NMR or LC-MS to determine if the product was formed and subsequently lost during workup.

Problem 2: Presence of Carboxylic Acid Impurity (tert-butyl trans-4-carboxycyclohexylcarbamate)

Possible Causes:

  • Over-oxidation: This is a common side reaction, especially with stronger oxidizing agents or if the reaction is left for too long. While Swern and DMP oxidations are generally mild, over-oxidation can still occur.[3][4]

  • Air Oxidation: The aldehyde product can be sensitive to air oxidation, particularly during workup and purification.

Troubleshooting Steps:

  • Use Mild Oxidizing Agents: Dess-Martin periodinane and Swern oxidation conditions are generally preferred over chromium-based oxidants to minimize over-oxidation.[5][6][7]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed.

  • Workup Under Inert Atmosphere: If the product is particularly sensitive, consider performing the workup and purification steps under a nitrogen or argon atmosphere to minimize contact with air.

  • Purification: The carboxylic acid byproduct can often be removed by a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the aqueous workup.

Problem 3: Difficulty in Purifying the Aldehyde Product

Possible Causes:

  • Contamination with Reduced Oxidant Byproducts: The byproducts from DMP (iodinane) or Swern oxidation (dimethyl sulfide) can sometimes complicate purification.[7][8]

  • Formation of Acetal/Hemiacetal: If an alcohol is present in the reaction or workup (e.g., methanol, ethanol), it can react with the aldehyde product to form an acetal or hemiacetal.

  • Aldol Condensation Products: Under basic conditions, the aldehyde can undergo self-condensation.

Troubleshooting Steps:

  • Specific Workup for Oxidant Byproducts:

    • DMP: A common workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to remove the iodine-containing byproducts.[8]

    • Swern: The malodorous dimethyl sulfide is volatile and can be removed under reduced pressure. Rinsing glassware with bleach can help to oxidize residual dimethyl sulfide.[7]

  • Avoid Alcoholic Solvents: Use aprotic solvents for the reaction and workup to prevent acetal formation.

  • Control pH: Maintain neutral or slightly acidic conditions during workup to avoid base-catalyzed aldol reactions. For sensitive aldehydes, buffering the reaction mixture can be beneficial.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via oxidation?

The most common side products are the over-oxidation product, tert-butyl trans-4-carboxycyclohexylcarbamate, and unreacted starting material, tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate. Depending on the reaction conditions and workup, you might also see byproducts from the oxidizing reagent itself or small amounts of the cis-isomer if the starting alcohol was not pure.

Q2: My reaction is complete, but I have a strong, unpleasant smell. What is it and how do I get rid of it?

This is characteristic of a Swern oxidation, and the smell is due to dimethyl sulfide.[1][7] It is a volatile byproduct and can be removed by evaporation under reduced pressure in a well-ventilated fume hood. To clean your glassware, it is recommended to rinse it with a bleach solution, which will oxidize the dimethyl sulfide to the odorless dimethyl sulfoxide (DMSO).

Q3: Is the Boc protecting group stable under the conditions of Swern or Dess-Martin oxidation?

Yes, the tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral and mild conditions of both Swern and Dess-Martin oxidations.[5] However, it is sensitive to strong acids. The acetic acid produced during a Dess-Martin oxidation can potentially cause some Boc deprotection if the substrate is particularly sensitive, in which case buffering the reaction with pyridine or sodium bicarbonate is recommended.[6][9]

Q4: Can I use a chromium-based oxidizing agent like PCC or PDC?

While pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) can be used to oxidize primary alcohols to aldehydes, they are generally less preferred for substrates that are sensitive or for use in pharmaceutical development due to the toxicity of chromium reagents.[1] Dess-Martin periodinane and Swern oxidation are milder, more selective, and avoid the use of heavy metals.[5][7]

Q5: How can I confirm the purity of my final product?

The purity of this compound can be assessed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.

  • GC (Gas Chromatography): If the compound is sufficiently volatile and thermally stable.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for the Synthesis of this compound

Oxidation MethodTypical Yield (%)Key Side ProductsReaction Conditions
Dess-Martin Oxidation 85-95%Over-oxidized carboxylic acid, Iodinane byproductsRoom temperature, neutral pH[5][6]
Swern Oxidation 80-90%Over-oxidized carboxylic acid, Dimethyl sulfide-78 °C, basic workup[1][7]

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dess-Martin Oxidation
  • To a solution of tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Swern Oxidation
  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate (1.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathways cluster_synthesis Synthesis of Target Compound cluster_side_reactions Potential Side Reactions Start tert-Butyl trans-4- (hydroxymethyl)cyclohexylcarbamate Target Tert-butyl trans-4- formylcyclohexylcarbamate Start->Target Oxidation (DMP or Swern) OverOx tert-Butyl trans-4- carboxycyclohexylcarbamate Target->OverOx Over-oxidation Acetal Acetal/Hemiacetal Target->Acetal Reaction with Alcohol Aldol Aldol Adduct Target->Aldol Base-catalyzed self-condensation Troubleshooting_Workflow Start Low Yield of Aldehyde CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckTemp Confirm Correct Reaction Temperature CheckReagents->CheckTemp Reagents OK AnalyzeCrude Analyze Crude Product (NMR, LC-MS) CheckTemp->AnalyzeCrude Temp OK PurificationIssue Difficulty in Purification AnalyzeCrude->PurificationIssue Product Formed Workup Optimize Workup (e.g., Thiosulfate wash) PurificationIssue->Workup Chromatography Adjust Chromatography Conditions Workup->Chromatography

References

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl trans-4-formylcyclohexylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic route involves a two-step process:

  • Reduction of a carboxylate precursor: The synthesis typically starts with the reduction of a commercially available starting material, such as methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate, to the corresponding primary alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • Oxidation of the primary alcohol: The resulting alcohol is then oxidized to the desired aldehyde, this compound. Several oxidation methods can be employed for this step, each with its own advantages and disadvantages.

Q2: Which oxidation methods are recommended for the synthesis of this compound?

A2: Three primary methods are commonly used for the oxidation of primary alcohols to aldehydes and are suitable for this synthesis:

  • Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild reaction conditions and high chemoselectivity, making it a popular choice for substrates with sensitive functional groups.[1]

  • Swern Oxidation: This technique uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride and is another mild and effective method that avoids the use of heavy metals.[2]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a well-established reagent for oxidizing primary alcohols to aldehydes.[3][4] However, it involves a chromium-based reagent, which raises environmental and safety concerns.[5]

Q3: How stable is the Boc protecting group under these oxidation conditions?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly acidic conditions of Dess-Martin and Swern oxidations. The Boc group is known to be stable towards most nucleophiles and bases.[6] However, it is sensitive to strong acids. While PCC is generally considered a mild oxidizing agent, it is more acidic than Dess-Martin or Swern reagents, and care should be taken with acid-labile substrates.[5] The use of a buffer, such as sodium acetate, can mitigate the acidity of PCC.[5]

Q4: What are the expected yields and purity for the synthesis of this compound?

A4: The expected yield and purity can vary depending on the chosen oxidation method and the optimization of reaction conditions. Commercially available this compound is typically available with a purity of 97% or higher.[7][8] A summary of expected outcomes for different oxidation methods is provided in the data presentation section.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No reaction or incomplete conversion of the starting alcohol (all methods) Inactive or degraded reagents.Use freshly opened or properly stored reagents. For Swern oxidation, ensure the use of anhydrous DMSO and oxalyl chloride. For DMP, note that its activity can vary with residual water content.[9]
Insufficient equivalents of the oxidizing agent.Ensure the correct stoichiometry is used. A slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents) is often recommended.
Low reaction temperature (especially for PCC and DMP).While Swern oxidation requires very low temperatures (around -78 °C) for the initial steps,[10] PCC and DMP oxidations are typically run at room temperature. Ensure the reaction is not being overcooled.
Low yield with PCC oxidation Formation of a viscous, tar-like byproduct that traps the product.Add an inert solid like Celite or powdered molecular sieves to the reaction mixture to adsorb the chromium byproducts, facilitating filtration and product isolation.[5]
Over-oxidation to the carboxylic acid.Ensure the reaction is performed under anhydrous conditions, as the presence of water can lead to the formation of a hydrate intermediate that can be further oxidized.[3][4]
Low yield with Swern oxidation Reaction temperature rose above -60 °C during the addition of reagents.Maintain a strict low-temperature profile (-78 °C) during the initial stages to prevent the decomposition of the active oxidant and the formation of side products like methylthiomethyl (MTM) ethers.[11]
Incomplete reaction.Ensure sufficient reaction time after the addition of the base (triethylamine). Monitor the reaction progress by TLC.
Low yield with Dess-Martin oxidation Steric hindrance of the substrate slowing down the reaction.While DMP is effective for sterically hindered alcohols,[9] extending the reaction time may be necessary. The addition of a small amount of water has been reported to sometimes accelerate the reaction.[1]
Difficult work-up leading to product loss.The iodinane byproduct can sometimes be difficult to remove. An aqueous work-up with sodium bicarbonate and sodium thiosulfate can help to convert it to more easily removable forms.[12]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted starting alcohol Incomplete reaction.Increase the equivalents of the oxidizing agent or extend the reaction time. Monitor the reaction by TLC until the starting material is consumed.
Presence of the corresponding carboxylic acid Over-oxidation, particularly with PCC in the presence of water.Ensure strictly anhydrous conditions for the PCC oxidation.[3][4] If over-oxidation is a persistent issue, consider using a milder method like Dess-Martin or Swern oxidation.
Contamination with chromium salts (PCC) Inefficient removal of chromium byproducts.Filter the reaction mixture through a pad of Celite or silica gel. An aqueous work-up can also help to remove water-soluble chromium species.
Persistent unpleasant odor (Swern) Residual dimethyl sulfide (DMS).During work-up, perform extractions in a well-ventilated fume hood. Rinsing glassware with a bleach solution can help to oxidize the volatile and odorous DMS.[13]
Contamination with iodinane byproducts (DMP) Inefficient removal during work-up.A thorough aqueous wash with a solution of sodium bicarbonate and sodium thiosulfate is recommended.[12] Filtration through a short plug of silica gel can also be effective.

Data Presentation

Table 1: Comparison of Oxidation Methods for the Synthesis of this compound

Oxidation Method Typical Yield Purity Key Advantages Key Disadvantages
Dess-Martin Periodinane (DMP) 85-95%>97%Mild conditions, high chemoselectivity, good for sensitive substrates.[1]Reagent can be expensive and potentially explosive; byproduct removal can be challenging on a large scale.[9]
Swern Oxidation 80-90%>97%Mild, metal-free, byproducts are volatile and easily removed.[2]Requires cryogenic temperatures, produces a foul-smelling byproduct (DMS) and toxic CO gas.[11][13]
Pyridinium Chlorochromate (PCC) 75-85%>95%Well-established and reliable reagent.[5]Toxic chromium reagent, can be acidic, and work-up can be complicated by tarry byproducts.[5]

Experimental Protocols

Step 1: Synthesis of tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

This protocol is adapted from a known procedure for the reduction of a similar substrate.[5]

Materials:

  • Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.12 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of the ester to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, portion-wise addition of sodium sulfate decahydrate.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Filter the mixture to remove the insoluble salts and wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate as a white solid. The product is often of sufficient purity to be used in the next step without further purification.

Step 2: Oxidation to this compound

Materials:

  • tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add DMP (1.1-1.5 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Materials:

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

  • Triethylamine (TEA)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq.) in anhydrous DCM, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) to the mixture, still at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Materials:

  • tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

  • Pyridinium chlorochromate (PCC)

  • Celite or powdered molecular sieves

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 eq.) and Celite in anhydrous DCM.

  • Add a solution of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq.) in anhydrous DCM to the suspension.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is commonly effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate). The optimal eluent system should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product.[13] For amines that may interact with the acidic silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.[14]

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation (Choose one method) cluster_product Final Product start Methyl trans-4-(tert-butoxycarbonylamino) cyclohexanecarboxylate reduction Reduction with LiAlH₄ in THF start->reduction intermediate tert-Butyl trans-(4-hydroxymethyl) cyclohexylcarbamate reduction->intermediate oxidation Oxidation intermediate->oxidation dmp Dess-Martin Periodinane (DMP) oxidation->dmp Method A swern Swern Oxidation oxidation->swern Method B pcc PCC Oxidation oxidation->pcc Method C product This compound dmp->product swern->product pcc->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield reagents Inactive/Degraded Reagents start->reagents stoichiometry Incorrect Stoichiometry start->stoichiometry temperature Suboptimal Temperature start->temperature side_reactions Side Reactions start->side_reactions check_reagents Use fresh/properly stored reagents reagents->check_reagents adjust_equiv Adjust equivalents of oxidant stoichiometry->adjust_equiv optimize_temp Optimize reaction temperature temperature->optimize_temp modify_conditions Modify conditions to minimize side reactions (e.g., add Celite for PCC, maintain -78°C for Swern) side_reactions->modify_conditions

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude Tert-butyl trans-4-formylcyclohexylcarbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude Tert-butyl trans-4-formylcyclohexylcarbamate using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?

A1: This indicates that the eluent system is not polar enough to move the compound up the silica gel. Due to the presence of a carbamate and a formyl group, the compound has moderate polarity.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, you can try adding a small percentage of a more polar solvent like methanol or dichloromethane. For instance, a solvent system of dichloromethane with 1-10% methanol can be effective for polar compounds.[1][2]

    • Alternative Solvent Systems: Consider completely different solvent systems. A combination of dichloromethane and methanol is a common choice for moderately polar to polar compounds.[2] You could also explore systems like hexane/acetone.

    • Check for Compound Degradation: Aldehydes can sometimes be unstable on silica gel.[3] To check for degradation, you can run a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal.[1] If new spots appear off the diagonal, your compound is degrading on the silica.

    • Deactivate the Silica: If degradation is suspected, you can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed with the eluent. This is particularly useful if the silica is slightly acidic, which can cause issues with amine-containing compounds.

Q2: My compound is coming off the column, but the separation from impurities is poor. The spots are too close on the TLC.

A2: Poor separation, or co-elution, is a common challenge. The goal is to find a solvent system that maximizes the difference in retention factors (Rf) between your product and the impurities.

  • Troubleshooting Steps:

    • Optimize the Solvent System: The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[2] Experiment with different ratios of your solvent system to achieve this target Rf for your product while maximizing the separation from other spots.

    • Try Different Solvent Combinations: Sometimes, changing one of the solvents in your eluent can significantly alter the selectivity of the separation. For example, substituting ethyl acetate with diethyl ether or acetone might improve the resolution.[4]

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the eluent is gradually increased during the chromatography can improve separation. Start with a low polarity mobile phase to elute non-polar impurities and then slowly increase the polarity to elute your target compound, leaving more polar impurities on the column.

    • Dry Loading: If your crude product has poor solubility in the initial, less polar eluent, it can lead to band broadening and poor separation. In such cases, a dry loading technique is recommended.[2][5] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[5]

Q3: The compound is streaking or tailing on the TLC plate and the column fractions are broad.

A3: Tailing or streaking can be caused by several factors, including compound overloading, interactions with the stationary phase, or the presence of highly polar impurities.

  • Troubleshooting Steps:

    • Reduce the Amount of Sample: Overloading the column is a common cause of poor separation and tailing. As a general rule, use a silica gel to crude product ratio of at least 30:1 to 50:1 by weight.

    • Add a Modifier to the Eluent: If your compound has acidic or basic functionalities, it can interact strongly with the silica gel, leading to tailing. Adding a small amount of a modifier to your eluent can help. For a compound like this compound, which has a carbamate group, ensuring the silica is not acidic can be beneficial. Adding a very small percentage (e.g., 0.1-1%) of triethylamine or ammonia to the eluent can often resolve tailing issues for amine-containing compounds.[1]

    • Ensure Purity of Solvents: Impurities in your solvents can also affect the separation. Always use high-purity solvents for chromatography.

Q4: I don't see my compound coming off the column, even after flushing with a very polar solvent.

A4: This can happen for a few reasons, from compound degradation to incorrect solvent preparation.

  • Troubleshooting Steps:

    • Check for Compound in the First Fractions: It's possible the compound is less polar than anticipated and eluted very quickly in the solvent front. Always check the first few fractions.[1]

    • Confirm Compound Stability: As mentioned earlier, the compound might have decomposed on the silica gel.[1][3] A 2D TLC can help diagnose this.

    • Verify Eluent Composition: Double-check that you have prepared the eluent correctly and have not mixed up the polar and non-polar components.[1]

    • Consider an Alternative Stationary Phase: If your compound is irreversibly adsorbed onto silica, you might need to use a different stationary phase, such as alumina or florisil.[1]

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf Range for Target Compound
Hexane / Ethyl Acetate (4:1 to 1:1)Initial screening and optimization0.1 - 0.5
Dichloromethane / Methanol (99:1 to 95:5)For compounds with higher polarity0.2 - 0.6
Hexane / Acetone (3:1 to 1:1)Alternative to Hexane/EtOAc0.1 - 0.5

Table 2: Column Chromatography Loading and Elution Parameters

ParameterGuidelineRationale
Silica Gel to Crude Ratio 30:1 to 50:1 (w/w)Ensures good separation and prevents overloading.
TLC Rf of Target Compound 0.2 - 0.4Provides optimal elution volume and separation.
Sample Loading Dry loading for poorly soluble samplesPrevents band broadening and improves resolution.[5]
Elution Method Isocratic or GradientIsocratic is simpler; gradient improves separation of complex mixtures.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification
  • Preparation of the Stationary Phase (Slurry Packing):

    • Choose a column of appropriate size based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica bed.

    • Continuously drain the solvent until the solvent level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions. The size of the fractions will depend on the column size and the separation.

    • Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.

    • If using a gradient elution, gradually increase the polarity of the eluent as the chromatography progresses.

  • Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate alongside a reference spot of the crude material.

    • Visualize the TLC plate (e.g., using a potassium permanganate stain, as aldehydes and carbamates can be visualized with this stain).

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow start Start: Crude Tert-butyl trans-4-formylcyclohexylcarbamate tlc Run TLC with Hexane/Ethyl Acetate (e.g., 3:1) start->tlc rf_check Is Rf between 0.2 and 0.4 with good separation? tlc->rf_check run_column Proceed with Column Chromatography rf_check->run_column Yes no_move Problem: Compound at baseline (Rf ≈ 0) rf_check->no_move No, Rf ≈ 0 poor_sep Problem: Poor separation (co-elution) rf_check->poor_sep No, poor separation streaking Problem: Streaking/Tailing rf_check->streaking Spots are streaking end Purified Product run_column->end increase_polarity Increase eluent polarity (e.g., more EtOAc or add MeOH) no_move->increase_polarity change_solvent Try alternative solvent system (e.g., DCM/MeOH) no_move->change_solvent optimize_ratio Optimize solvent ratio for better spot separation poor_sep->optimize_ratio gradient_elution Use a gradient elution poor_sep->gradient_elution check_loading Consider dry loading poor_sep->check_loading increase_polarity->tlc Re-run TLC change_solvent->tlc Re-run TLC optimize_ratio->tlc Re-run TLC gradient_elution->run_column check_loading->run_column reduce_load Reduce sample load streaking->reduce_load add_modifier Add modifier to eluent (e.g., 0.1% Triethylamine) streaking->add_modifier reduce_load->run_column add_modifier->tlc Re-run TLC

Caption: Troubleshooting workflow for column chromatography purification.

References

stability and storage conditions for Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Tert-butyl trans-4-formylcyclohexylcarbamate, along with troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound at 0-8 °C in a tightly sealed container, protected from moisture. While some suppliers suggest storage at room temperature (+15°C to +25°C), the colder temperature is advisable for long-term storage to minimize potential degradation.[1][2] The compound should be stored in a dry environment as it is susceptible to hydrolysis.

Q2: What is the appearance of this compound?

A2: this compound is a white to light yellow solid.[1] A significant change in color may indicate degradation.

Q3: How stable is this compound?

A3: The compound is generally stable under recommended storage conditions.[3] The tert-butoxycarbonyl (Boc) protecting group is known to be stable to bases, nucleophiles, and catalytic hydrogenation.[4][5] However, it is sensitive to acidic conditions, which can lead to the cleavage of the Boc group.[4][6][7] The aldehyde functional group may also be susceptible to oxidation over time.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathway for carbamates is the hydrolysis of the ester or amide linkage, which can be accelerated by acidic or basic conditions.[1][8] For this compound, this would result in the loss of the Boc protecting group. The aldehyde group is also prone to oxidation to a carboxylic acid, especially if exposed to air for extended periods.

Q5: What substances are incompatible with this compound?

A5: Avoid strong acids, strong bases, and strong oxidizing agents. Strong acids can cause rapid deprotection of the Boc group. Strong oxidizing agents can convert the aldehyde to a carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in Appearance (e.g., discoloration, clumping) - Degradation due to improper storage (exposure to moisture, light, or high temperatures).- Oxidation of the aldehyde group.- Verify the storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature.- If degradation is suspected, it is advisable to verify the purity of the material using an appropriate analytical method (e.g., NMR, HPLC) before use.
Inconsistent reaction yields or unexpected side products - Partial degradation of the starting material.- Cleavage of the Boc protecting group during the reaction due to acidic conditions.- Confirm the purity of the this compound.- Ensure the reaction conditions are not acidic. If acidic conditions are necessary, a different protecting group strategy may be required.
Difficulty in dissolving the compound - The compound may have absorbed moisture, leading to clumping.- Gently dry the material under vacuum. Ensure the solvent is anhydrous if required for the reaction.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Appearance White to light yellow solid[1]
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Purity ≥ 97% to ≥ 99% (GC)[1][9]

Table 2: Stability and Storage Summary

Condition Stability Recommendation
Temperature Stable at 0-8 °C. May be stable at room temperature for short periods.Store at 0-8 °C for long-term storage.[1][2]
Light No specific data, but protection from light is generally good practice for organic compounds.Store in an opaque or amber container.
Moisture/Humidity Susceptible to hydrolysis.Store in a tightly sealed container in a dry environment.
pH Labile to acidic conditions. Stable under basic and neutral conditions.[4][5]Avoid acidic reagents and solvents unless deprotection is intended.
Air/Oxygen The aldehyde group is susceptible to oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Experimental Protocols

General Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline and should be optimized for specific equipment and requirements.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Gradient Program: Start with a suitable ratio (e.g., 70% A, 30% B) and increase the percentage of B over time to elute the compound and any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm or 220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • The purity can be estimated by the area percentage of the main peak.

    • For forced degradation studies, samples would be stressed under various conditions (acid, base, oxidation, heat, light) and then analyzed by this method to identify and quantify degradation products.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues start Experiment Issue Encountered (e.g., low yield, unexpected product) check_purity Check Purity of Starting Material (e.g., via HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure check_storage Review Storage Conditions (Temperature, Moisture, Light) is_pure->check_storage No check_reaction Review Reaction Conditions is_pure->check_reaction Yes storage_ok Are storage conditions optimal? check_storage->storage_ok order_new Order new batch of compound storage_ok->order_new No improve_storage Improve storage conditions: - Store at 0-8 °C - Tightly seal container - Protect from light storage_ok->improve_storage Yes improve_storage->check_purity acid_present Are acidic conditions present? check_reaction->acid_present oxidants_present Are strong oxidants present? acid_present->oxidants_present No neutralize Neutralize or use non-acidic conditions acid_present->neutralize Yes remove_oxidants Remove or substitute oxidizing agents oxidants_present->remove_oxidants Yes proceed Proceed with experiment oxidants_present->proceed No neutralize->proceed remove_oxidants->proceed Stability_Factors Key Factors Affecting Stability compound This compound temperature High Temperature compound->temperature moisture Moisture/Humidity compound->moisture acid Acidic pH compound->acid oxidation Oxygen/Oxidants compound->oxidation degradation_boc Boc Deprotection temperature->degradation_boc hydrolysis Hydrolysis moisture->hydrolysis acid->degradation_boc degradation_aldehyde Aldehyde Oxidation oxidation->degradation_aldehyde hydrolysis->degradation_boc

References

Technical Support Center: Optimizing Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to prevent the over-reduction of aldehydes to alcohols during reductive amination, a common and critical side reaction.

Troubleshooting Guide: Aldehyde Over-Reduction

Problem: Analysis of the reaction mixture shows significant formation of the alcohol corresponding to the starting aldehyde, leading to low yield of the desired amine.

Potential Cause Recommended Solution Explanation
Non-Selective Reducing Agent 1. Switch to a selective hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for one-pot reactions due to its mildness and selectivity.[1][2][3] 2. Use Sodium Cyanoborohydride (NaBH₃CN) at a controlled pH of 4-5.[4][5]Stronger reducing agents like Sodium Borohydride (NaBH₄) can readily reduce both the starting aldehyde and the intermediate imine.[6] Selective agents preferentially reduce the protonated imine (iminium ion) over the carbonyl group, minimizing alcohol formation.[3]
Slow Imine Formation 1. Adjust pH. The reaction should be mildly acidic (pH 4-5) to catalyze imine formation.[7][8] This can be achieved by adding a catalytic amount of acetic acid. 2. Remove Water. In a stepwise procedure, use a dehydrating agent like molecular sieves or anhydrous MgSO₄ to drive the equilibrium toward the imine.[9]Imine formation is an equilibrium-dependent step.[2] If the rate of imine formation is slow, the aldehyde is exposed to the reducing agent for a longer period, increasing the likelihood of its reduction to the alcohol byproduct.[10]
Incorrect Reaction Procedure 1. Adopt a stepwise (indirect) protocol. First, ensure the complete formation of the imine intermediate before introducing the reducing agent.[4] 2. Monitor imine formation via TLC or LC-MS before adding the reductant.For non-selective reducing agents like NaBH₄, a one-pot (direct) approach is unsuitable.[6] Separating the imine formation step from the reduction step ensures the aldehyde is consumed before the reductant is added.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aldehyde reduction to an alcohol during reductive amination?

The primary cause is a competing reaction where the reducing agent directly attacks the carbonyl group of the aldehyde instead of the intended imine/iminium ion intermediate. This is particularly common when using strong, non-selective reducing agents in a one-pot procedure where the aldehyde, amine, and reductant are all present simultaneously.[3][10]

Start Aldehyde + Amine Imine Imine / Iminium Ion Start->Imine Imine Formation (pH 4-5) Alcohol Alcohol Byproduct Start->Alcohol Over-Reduction (Side Reaction) Amine Desired Amine Product Imine->Amine Reduction (Desired Pathway) Reductant1 Selective Reducing Agent Reductant1->Imine Reductant2 Non-Selective Reducing Agent Reductant2->Start

Caption: Competing pathways in reductive amination.
Q2: Which reducing agents are recommended to prevent aldehyde over-reduction?

The choice of reducing agent is critical for the success of a one-pot reductive amination.[3] Milder, more selective agents are highly preferred.

Reducing AgentSelectivityOptimal ConditionsProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) High. Selectively reduces imines/iminium ions in the presence of aldehydes.[2][3]Aprotic solvents (DCE, THF).[1] Often used with catalytic acetic acid.Excellent for one-pot reactions; high yields; tolerates acid-sensitive groups.[1]Water-sensitive; not compatible with methanol.[6]
Sodium Cyanoborohydride (NaBH₃CN) High. Highly selective for iminium ions at pH 4-5.[4][11]Methanol is a common solvent; requires mildly acidic pH.[5][6]Effective for one-pot reactions; not water-sensitive.[6]Highly toxic; can generate toxic HCN gas, requiring careful handling and workup.[2][7]
Sodium Borohydride (NaBH₄) Low. Reduces both aldehydes and imines.[6]Protic solvents (MeOH, EtOH).[6] Best used after imine formation is complete.Inexpensive; readily available.Prone to causing aldehyde over-reduction in one-pot procedures.
Q3: What is the difference between direct and indirect reductive amination, and how does it relate to preventing side reactions?

The choice between a direct (one-pot) or indirect (stepwise) procedure depends largely on the reducing agent's selectivity.

  • Direct (One-Pot) Reductive Amination: The aldehyde, amine, and a selective reducing agent (like STAB) are combined in a single reaction vessel.[2][3] This method is efficient but relies entirely on the reductant's ability to ignore the aldehyde.

  • Indirect (Stepwise) Reductive Amination: This involves two distinct steps. First, the aldehyde and amine are reacted to form the imine, which can be monitored to completion or isolated.[2] Second, the reducing agent (which can be non-selective, like NaBH₄) is added to reduce the purified or crude imine.[7][6] This method offers greater control and is the best strategy to prevent over-reduction when using powerful reductants.

G cluster_direct Direct (One-Pot) Workflow cluster_indirect Indirect (Stepwise) Workflow d1 Combine Aldehyde, Amine, & STAB d2 Stir Until Complete d1->d2 d3 Workup & Purify d2->d3 i1 Combine Aldehyde & Amine i2 Monitor Imine Formation (e.g., TLC, NMR) i1->i2 i3 Add Reducing Agent (e.g., NaBH₄) i2->i3 i4 Stir Until Complete i3->i4 i5 Workup & Purify i4->i5

Caption: Comparison of direct and indirect reductive amination workflows.

Experimental Protocols

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This procedure is a general method for the one-pot synthesis of a secondary amine while minimizing the risk of aldehyde over-reduction.[7]

  • Materials:

    • Aldehyde (1.0 equiv)

    • Primary Amine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (optional, 1.0 equiv)

  • Methodology:

    • To a solution of the aldehyde (1.0 equiv) and primary amine (1.1 equiv) in DCE (0.1 M), add acetic acid (1.0 equiv) if the amine is not used as a salt.

    • Stir the mixture at room temperature for 20-30 minutes to facilitate initial iminium ion formation.

    • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Indirect (Stepwise) Reductive Amination using Sodium Borohydride

This two-step protocol is ideal for preventing alcohol formation when using a less selective but common reducing agent like NaBH₄.[7]

  • Step A: Imine Formation

    • Dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (0.2 M).

    • Stir the mixture at room temperature for 1-2 hours. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added to drive the reaction to completion.

    • Monitor imine formation by TLC or ¹H NMR until the starting aldehyde is fully consumed.

    • The crude imine solution can be used directly in the next step.

  • Step B: Reduction of the Imine

    • Cool the crude imine solution from Step A in an ice bath to 0 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product as needed.

References

managing solubility issues of Tert-butyl trans-4-formylcyclohexylcarbamate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl trans-4-formylcyclohexylcarbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which organic solvents is this compound likely to be most soluble?

A2: Based on its chemical structure, the compound is anticipated to have good solubility in moderately polar aprotic solvents and some polar protic solvents. A qualitative summary of expected solubility is presented in Table 1.

Q3: What are the initial steps to take when encountering a solubility issue?

A3: When you encounter a solubility issue, it is crucial to systematically approach the problem. The first step is to accurately determine the extent of the solubility problem. Following this, a series of logical troubleshooting steps can be undertaken to address the issue. Refer to the troubleshooting guide and the workflow diagram below for a systematic approach.

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and resolve common solubility issues encountered with this compound.

Issue 1: The compound does not dissolve completely in the chosen solvent at the desired concentration.

Possible Causes:

  • The solvent may not be optimal for this compound.

  • The concentration may be too high, exceeding the saturation point.

  • The rate of dissolution may be slow.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility in a small range of solvents with varying polarities. See Table 1 for a suggested list of solvents to screen.

  • Temperature Adjustment: Gently warm the mixture. Increased temperature often enhances solubility.[2] However, be cautious of potential degradation of the compound at elevated temperatures. Monitor for any changes in color or the appearance of byproducts.

  • Co-solvency: Introduce a co-solvent.[3][4][5] Adding a small amount of a solvent in which the compound is highly soluble can significantly increase the overall solubility in the solvent system. For example, if the compound has low solubility in a non-polar solvent like hexane, adding a small amount of a more polar solvent like dichloromethane or ethyl acetate may improve solubility.

  • Particle Size Reduction: If the compound is in a crystalline form, reducing the particle size by grinding it into a fine powder can increase the surface area and improve the dissolution rate.[4][6]

Issue 2: The compound precipitates out of solution during the reaction.

Possible Causes:

  • Change in the composition of the solvent mixture as the reaction progresses.

  • Formation of a less soluble product or intermediate.

  • Change in temperature during the reaction.

Troubleshooting Steps:

  • Maintain Constant Temperature: Ensure the reaction temperature is kept constant, as fluctuations can affect solubility.

  • Increase Solvent Volume: If precipitation occurs, adding more of the reaction solvent can help to redissolve the material.

  • Consider a Different Solvent System: If the issue persists, it may be necessary to choose a different solvent or a co-solvent system that can accommodate all reactants, intermediates, and products.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExampleExpected Solubility
Polar Aprotic Dichloromethane (DCM)High
Tetrahydrofuran (THF)High
Ethyl AcetateMedium-High
AcetonitrileMedium
Dimethylformamide (DMF)High
Dimethyl Sulfoxide (DMSO)High
Polar Protic MethanolMedium
EthanolMedium
IsopropanolLow-Medium
Non-Polar HexaneLow
TolueneLow-Medium

Note: This table is based on the inferred properties from the chemical structure. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., Dichloromethane, Methanol, Hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Weigh approximately 10 mg of this compound and place it into a clean, dry vial.

  • Add 0.5 mL of the chosen solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at approximately 20 mg/mL.

  • If the solid has not completely dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex again.

  • If the solid dissolves, the solubility is approximately 10 mg/mL. If not, the compound is considered to have low solubility or be insoluble in that solvent at this concentration.

  • Repeat this process for each solvent to be tested.

Protocol 2: Improving Solubility using a Co-solvent System

Objective: To enhance the solubility of this compound in a primary solvent where it has limited solubility.

Materials:

  • This compound

  • Primary solvent (e.g., Hexane)

  • Co-solvent (e.g., Dichloromethane)

  • Vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Add the desired amount of this compound to a vial containing the primary solvent in which it is poorly soluble.

  • Begin stirring the suspension.

  • Slowly add the co-solvent dropwise to the suspension while continuously stirring.

  • Observe the mixture. Continue adding the co-solvent until the solid completely dissolves.

  • Record the volume of both the primary solvent and the co-solvent used to achieve complete dissolution. This ratio can be scaled up for larger experiments.

Visualizations

TroubleshootingWorkflow start Solubility Issue Identified check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes screen_solvents Screen Alternative Solvents (Refer to Table 1) check_concentration->screen_solvents No end_success Solubility Issue Resolved reduce_concentration->end_success check_dissolution_rate Is dissolution slow? screen_solvents->check_dissolution_rate grind_solid Reduce Particle Size (Grind) check_dissolution_rate->grind_solid Yes use_cosolvent Use a Co-solvent System check_dissolution_rate->use_cosolvent No apply_heat Apply Gentle Heating grind_solid->apply_heat apply_heat->use_cosolvent use_cosolvent->end_success end_fail Consult Further Technical Support use_cosolvent->end_fail

Caption: Troubleshooting workflow for solubility issues.

SolventSelectionLogic compound This compound polar_moieties Polar Groups: - Carbamate - Formyl compound->polar_moieties nonpolar_moieties Non-polar Groups: - Tert-butyl - Cyclohexane compound->nonpolar_moieties recommendation Recommended Solvent Classes polar_moieties->recommendation nonpolar_moieties->recommendation polar_aprotic Polar Aprotic (e.g., DCM, THF) recommendation->polar_aprotic Good solubility expected polar_protic Polar Protic (e.g., Methanol, Ethanol) recommendation->polar_protic Moderate solubility expected non_polar Non-Polar (e.g., Hexane, Toluene) recommendation->non_polar Low solubility expected

Caption: Logic for solvent selection based on structure.

References

Technical Support Center: Synthesis of Derivatives from Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of derivatives from tert-butyl trans-4-formylcyclohexylcarbamate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Reductive Amination Issues

Q1: I am observing low to no yield in my reductive amination reaction. What are the potential causes and how can I troubleshoot this?

A1: Low yields in reductive amination of this compound are common and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Imine Formation: The initial equilibrium between the aldehyde and the amine to form the imine can be unfavorable.

    • Solution: Ensure a mildly acidic pH (typically 4-6) to catalyze imine formation. Acetic acid is a common choice.[1] The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine by removing the water byproduct.[1]

  • Choice of Reducing Agent: The reducing agent's reactivity is critical. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol before imine formation occurs.[1]

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion). Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1][2]

  • Reaction Conditions: Temperature and reaction time can significantly impact the outcome.

    • Solution: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary for less reactive amines. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: My primary amine is undergoing over-alkylation, leading to the formation of a tertiary amine. How can I prevent this side reaction?

A2: Over-alkylation occurs when the secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the aldehyde.

  • Stoichiometry Control: Carefully controlling the reactant ratios is the first step.

    • Solution: Use a 1:1 molar ratio of the amine and aldehyde. A slight excess of the aldehyde can sometimes help consume the primary amine faster, but this may lead to purification challenges.

  • Stepwise Procedure: Separating the imine formation from the reduction step provides greater control.[3]

    • Solution: First, stir the aldehyde and primary amine together in a suitable solvent (e.g., methanol or dichloromethane) with an acid catalyst to form the imine. Monitor for completion by TLC or NMR. Once the imine is formed, add the reducing agent.[3] This approach minimizes the time the product secondary amine is in the presence of the aldehyde.

Q3: I am seeing a significant amount of the corresponding alcohol of my starting material, tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate, as a byproduct. What is causing this?

A3: The formation of the alcohol byproduct is a clear indication that your reducing agent is too reactive and is reducing the aldehyde directly.

  • Reducing Agent Selection: As mentioned in Q1, the choice of reducing agent is crucial.

    • Solution: Switch from a strong reducing agent like NaBH₄ to a milder one such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2] STAB is often preferred as it is less toxic than cyanoborohydride and can be used in a one-pot procedure.[2]

2. Purification Challenges

Q4: My final product, a secondary or tertiary amine derivative, is difficult to purify by silica gel column chromatography. What strategies can I use?

A4: Basic amine products can interact strongly with the acidic silica gel, leading to tailing, poor separation, or even decomposition on the column.

  • Tailing Inhibition: To mitigate the interaction with silica gel, the mobile phase can be modified.

    • Solution: Add a small amount of a basic modifier to the eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This will neutralize the acidic sites on the silica and improve the peak shape.

  • Alternative Stationary Phases: If issues persist, consider other chromatography techniques.

    • Solution: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Reverse-phase chromatography (C18) is also an excellent option, particularly for less polar amine derivatives.

  • Acid-Base Extraction: For products with sufficient solubility, a liquid-liquid extraction can be a powerful purification step.

    • Solution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified product extracted back into an organic solvent.

3. Boc Protecting Group Stability

Q5: I am concerned about the stability of the Boc protecting group during my derivatization and workup steps. When is it likely to be cleaved?

A5: The tert-butoxycarbonyl (Boc) group is known for its stability in basic and nucleophilic conditions but is labile to acidic conditions.[1]

  • Acidic Conditions: The Boc group can be cleaved by strong acids.

    • Precautions: Avoid using strong acids like concentrated HCl, H₂SO₄, or neat trifluoroacetic acid (TFA) during the reaction or workup if you wish to retain the Boc group. The mildly acidic conditions (e.g., acetic acid) used to catalyze imine formation are generally not harsh enough to cause significant Boc deprotection.

  • Boc Deprotection Protocol: If the desired final product requires the removal of the Boc group, this can be readily achieved.

    • Procedure: A common method is to treat the Boc-protected compound with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a 4M solution of HCl in dioxane or methanol. The reaction is typically fast, occurring within 30 minutes to a few hours at room temperature.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of this compound with Aniline

Reducing AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)Purity (%)
NaBH₄MethanolNone2543575
NaBH₃CNMethanolAcetic Acid2567892
NaBH(OAc)₃ (STAB)DichloromethaneAcetic Acid2549196
H₂/Pd-C (1 atm)EthanolNone25128595

Note: Data are illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine).

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq) to the solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification Aldehyde Tert-butyl trans-4- formylcyclohexylcarbamate Mix Mix in Solvent (e.g., DCM) Aldehyde->Mix Amine Primary/Secondary Amine Amine->Mix Imine_Formation Imine Formation (Acid Catalyst, e.g., AcOH) Mix->Imine_Formation Reduction Reduction (e.g., STAB) Imine_Formation->Reduction Quench Quench (aq. NaHCO3) Reduction->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General workflow for one-pot reductive amination.

Troubleshooting_Logic Start Low Yield in Reductive Amination Check_Imine Check Imine Formation (TLC/LC-MS) Start->Check_Imine Imine_No Imine Not Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Solution_Imine Add Dehydrating Agent (e.g., Molecular Sieves) Adjust pH to 4-6 Imine_No->Solution_Imine Check_Byproduct Check for Aldehyde Reduction Byproduct Imine_Yes->Check_Byproduct Byproduct_Yes Alcohol Byproduct Present Check_Byproduct->Byproduct_Yes Yes Byproduct_No No Alcohol Byproduct Check_Byproduct->Byproduct_No No Solution_Reducing_Agent Switch to Milder Reducing Agent (e.g., STAB) Byproduct_Yes->Solution_Reducing_Agent Solution_Conditions Optimize Conditions: - Increase Temperature - Increase Reaction Time Byproduct_No->Solution_Conditions

References

how to monitor Tert-butyl trans-4-formylcyclohexylcarbamate reaction progress by TLC

Author: BenchChem Technical Support Team. Date: December 2025

An essential technique in synthetic chemistry, Thin-Layer Chromatography (TLC), is utilized for monitoring the progress of reactions. This guide provides detailed protocols and troubleshooting advice specifically for reactions involving Tert-butyl trans-4-formylcyclohexylcarbamate, a common intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a reaction with this compound?

A1: The primary purpose is to qualitatively track the consumption of the starting material (this compound) and the formation of the product over time. This allows a researcher to determine when the reaction is complete, ensuring optimal yield and purity before proceeding with the work-up and purification steps. By comparing the reaction mixture to spots of the pure starting material, one can visually assess the reaction's progress.[1]

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: Selecting the right solvent system is crucial for good separation.[2] A good starting point for compounds of intermediate polarity is a mixture of Ethyl Acetate (EtOAc) and Hexane.[3][4]

  • Initial Trial: Begin with a 1:1 mixture of Hexane:EtOAc.

  • Adjusting Polarity:

    • If all spots remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent (EtOAc).[5]

    • If all spots run to the top of the plate (high Rf), the eluent is too polar. Increase the proportion of the less polar solvent (Hexane).[5][6]

  • For Basic Products: Since a common reaction is reductive amination, the product will be an amine. Amines can streak on silica gel.[7][8] To prevent this, add a small amount of a basic modifier like triethylamine (Et3N) (e.g., 0.1-1%) to your solvent system.[3][5]

Q3: How do I visualize the spots on the TLC plate?

A3: Not all compounds are visible to the naked eye. Several visualization techniques can be used:

  • UV Light: If the starting material or product contains a UV-active chromophore, they will appear as dark spots on a fluorescent TLC plate (often labeled F254) under a UV lamp (254 nm). The Boc-carbamate group is not strongly UV-active, but many reaction partners may be.

  • Staining: If spots are not UV-visible, chemical stains are required.[5] After developing the plate, let it dry completely, then dip it into the stain and gently heat with a heat gun.

    • Potassium Permanganate (KMnO4): A good general stain for oxidizable groups. It will react with the aldehyde starting material and many amine products, appearing as yellow/brown spots on a purple background.[5]

    • p-Anisaldehyde: This stain is particularly effective for visualizing aldehydes, often producing distinctly colored spots.[5]

    • Ninhydrin: This stain is excellent for visualizing primary or secondary amine products, typically appearing as purple or yellow spots.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Spots are streaking 1. Sample is too concentrated.[9][10] 2. Compound is acidic or basic (e.g., amine product).[7][8] 3. Inappropriate solvent polarity.[9]1. Dilute the sample taken from the reaction mixture before spotting. 2. For amine products, add 0.1-1% triethylamine or ammonia in methanol to the eluent.[3][5][8] 3. Re-evaluate and adjust your solvent system.
Spots are not moving from the baseline (Rf ≈ 0) 1. The eluent is not polar enough.[5]1. Increase the polarity of the mobile phase. For a Hexane:EtOAc system, increase the ratio of EtOAc.[3] You could also switch to a more polar system like Dichloromethane:Methanol.[3][4]
Spots are running with the solvent front (Rf ≈ 1) 1. The eluent is too polar.[5][6]1. Decrease the polarity of the mobile phase. For a Hexane:EtOAc system, decrease the ratio of EtOAc.[3]
No spots are visible after visualization 1. Sample is too dilute.[5] 2. The chosen visualization method is ineffective for your compounds.[5] 3. The solvent level in the chamber was above the spotting line.[5][9] 4. Compound may have evaporated (if volatile).[5]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5][9] 2. Try a different stain. A potassium permanganate stain is a good universal choice for many functional groups.[5] 3. Ensure the solvent level is always below the baseline where samples are spotted. 4. This is unlikely for the specified compound but is a possibility for other reactants.
Spots are very large or crescent-shaped 1. Spotting technique needs improvement; spot size should be small (1-2 mm).[8] 2. The spotting solvent is too polar and is diffusing on the plate. 3. The plate may have been scored or damaged during spotting.[7]1. Use a fine capillary spotter. Touch it to the plate briefly and gently. 2. Allow the spotting solvent to fully evaporate before developing the plate. 3. Handle the TLC plate carefully, holding it only by the edges.

Experimental Protocol: Monitoring a Reductive Amination Reaction

This protocol outlines the steps to monitor the reaction of this compound with a primary amine.

1. Materials:

  • Silica gel TLC plates (e.g., with fluorescent indicator F254)

  • Developing chamber with a lid

  • Capillary spotters

  • Solvent system (e.g., 7:3 Hexane:EtOAc with 0.5% Et3N)

  • Visualization agent (e.g., Potassium Permanganate stain)

  • Reaction mixture, a sample of pure starting material (SM), and the amine reactant.

2. Procedure:

  • Prepare the Chamber: Pour a small amount (0.5 cm depth) of the chosen solvent system into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil (never a pen, as the ink can run[9]), gently draw a straight line about 1 cm from the bottom of the TLC plate. This is your baseline or origin.

    • Mark three small, equidistant points on the line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'R' (Reaction Mixture).

  • Spot the Plate:

    • 'SM' Lane: Dip a clean capillary spotter into a diluted solution of your starting material (this compound) and touch it briefly to the 'SM' mark.

    • 'R' Lane: Use another clean spotter to take a small aliquot from your reaction vessel. Touch it briefly to the 'R' mark.

    • 'Co' Lane: Spot the starting material on the 'Co' mark as before. Then, carefully spot the reaction mixture directly on top of the 'SM' spot. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.

    • Ensure all spots are small and concentrated. Allow the solvent to evaporate completely.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[9] Close the lid and allow the solvent to travel up the plate undisturbed.

  • Finalize: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualize: Allow the plate to dry completely in a fume hood. View it under a UV lamp if applicable. Then, dip the plate into your chosen stain, remove excess stain, and gently warm it with a heat gun until spots appear.

  • Analyze:

    • At the beginning of the reaction (t=0), the 'R' lane should show a prominent spot corresponding to the 'SM' lane.

    • As the reaction progresses, the starting material spot in the 'R' lane will diminish in intensity, and a new spot (the product) will appear.

    • The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.[1]

Workflow and Data Visualization

The following diagram illustrates the decision-making process when monitoring a reaction by TLC.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Spot TLC Plate (SM, Co, Reaction) prep_chamber->prep_plate develop Develop Plate prep_plate->develop visualize Dry & Visualize Plate (UV, Stain) develop->visualize analyze Analyze Spots visualize->analyze decision Starting Material Consumed? analyze->decision continue_rxn Continue Reaction & Monitor at a Later Time decision->continue_rxn No workup Reaction Complete: Proceed to Work-up decision->workup Yes

Workflow for monitoring reaction progress using TLC.
Typical Rf Data

The Rf (Retardation factor) is a key quantitative value in TLC. The table below provides an estimation of Rf values for a typical reductive amination reaction. Actual values will vary based on the specific amine used and the exact solvent conditions.

CompoundFunctional GroupsExpected PolarityApprox. Rf (7:3 Hexane:EtOAc)
Starting Material Aldehyde, Boc-CarbamateMedium0.5 - 0.6
Product Secondary/Tertiary Amine, Boc-CarbamateHigher0.3 - 0.4

Note: The amine product is generally more polar than the starting aldehyde, resulting in a lower Rf value on silica gel.

References

Validation & Comparative

Comparative NMR Spectral Analysis: Tert-butyl 4-hydroxycyclohexylcarbamate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the ¹H and ¹³C NMR spectral data for the cis- and trans-isomers of tert-butyl 4-hydroxycyclohexylcarbamate, a key intermediate in the synthesis of various bioactive molecules, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the distinguishing spectral features of these diastereomers, supported by experimental protocols and a conceptual synthetic workflow.

While the initial goal was to analyze tert-butyl trans-4-formylcyclohexylcarbamate, a comprehensive set of experimental NMR data for this compound and its cis-isomer proved to be unavailable in the public domain. Therefore, this guide focuses on the closely related and synthetically precursor analogs, cis- and trans-tert-butyl 4-hydroxycyclohexylcarbamate. The analysis of these precursors provides valuable insights into the conformational characteristics of the 1,4-disubstituted cyclohexane ring system, which are directly applicable to the target formyl derivative.

¹H and ¹³C NMR Spectral Data Comparison

The conformational differences between the cis and trans isomers of tert-butyl 4-hydroxycyclohexylcarbamate give rise to distinct and predictable differences in their ¹H and ¹³C NMR spectra. In the trans-isomer, both the carbamate and hydroxyl groups can occupy equatorial positions on the cyclohexane ring, leading to a more stable chair conformation. In contrast, the cis-isomer must have one axial and one equatorial substituent, resulting in a different set of chemical shifts and coupling constants.

Table 1: ¹H NMR Spectral Data Comparison

Assignment trans-isomer cis-isomer
H-1 (CH-OH)~3.6 ppm (tt, J ≈ 11, 4 Hz)~4.0 ppm (br s)
H-4 (CH-NHBoc)~3.4 ppm (tt, J ≈ 11, 4 Hz)~3.7 ppm (br s)
Cyclohexyl H (axial)~1.2 ppm~1.6 ppm
Cyclohexyl H (equatorial)~2.0 ppm~1.4 ppm
-C(CH₃)₃~1.45 ppm (s)~1.45 ppm (s)
-OHVariableVariable
-NHVariableVariable

Note: The chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicities are denoted as s (singlet), br s (broad singlet), and tt (triplet of triplets).

Table 2: ¹³C NMR Spectral Data Comparison

Assignment trans-isomer cis-isomer
C-1 (CH-OH)~70 ppm~66 ppm
C-4 (CH-NHBoc)~50 ppm~47 ppm
Cyclohexyl C~34, ~31 ppm~31, ~29 ppm
-C (CH₃)₃~79 ppm~79 ppm
-C(C H₃)₃~28 ppm~28 ppm

Note: The chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Experimental Protocols

Synthesis of cis- and trans-tert-butyl 4-hydroxycyclohexylcarbamate

A common route to these compounds involves the reduction of tert-butyl (4-oxocyclohexyl)carbamate. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent.

  • Preparation of tert-butyl (4-oxocyclohexyl)carbamate: 4-aminocyclohexanone hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine in a suitable solvent like dichloromethane at room temperature.

  • Diastereoselective Reduction:

    • For the trans-isomer (predominantly): The ketone is reduced using a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), at a low temperature (e.g., -78 °C) in a solvent like tetrahydrofuran (THF). The bulky hydride attacks from the less hindered equatorial face, leading to the axial alcohol, which upon workup gives the trans-product with the hydroxyl group in the equatorial position.

    • For the cis-isomer (predominantly): The ketone is reduced using a less sterically demanding reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol at 0 °C to room temperature. This reagent can deliver the hydride from the axial face, resulting in an equatorial alcohol, which corresponds to the cis-product.

  • Purification: The resulting mixture of diastereomers is typically separated by column chromatography on silica gel.

NMR Sample Preparation and Analysis

A standard protocol for the NMR analysis of small organic molecules is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.[1]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Workflow and Pathway Visualization

The following diagram illustrates a conceptual workflow for the synthesis and analysis of the target compounds.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 4-Aminocyclohexanone Boc_Protection Boc Protection (Boc₂O, Et₃N) Start->Boc_Protection Ketone tert-Butyl (4-oxocyclohexyl)carbamate Boc_Protection->Ketone Reduction Diastereoselective Reduction Ketone->Reduction trans_Product trans-Isomer Reduction->trans_Product L-Selectride cis_Product cis-Isomer Reduction->cis_Product NaBH₄ Purification Chromatography trans_Product->Purification cis_Product->Purification Isolated_trans Isolated trans-Isomer Purification->Isolated_trans Isolated_cis Isolated cis-Isomer Purification->Isolated_cis NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Isolated_trans->NMR_Analysis Isolated_cis->NMR_Analysis Data_Comparison Spectral Data Comparison NMR_Analysis->Data_Comparison

Caption: Synthetic and analytical workflow for tert-butyl 4-hydroxycyclohexylcarbamate isomers.

References

Interpreting the IR Spectrum of trans-4-(Boc-amino)cyclohexanecarboxaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy is a powerful and rapid tool for functional group identification and confirmation of molecular structure. This guide provides a detailed interpretation of the IR spectrum of trans-4-(Boc-amino)cyclohexanecarboxaldehyde, a bifunctional molecule featuring both a carbamate-protected amine and an aldehyde. By comparing its spectrum with those of simpler, related structures, we can confidently assign the characteristic absorption bands and illustrate the principles of IR spectral interpretation for complex molecules.

Comparative Analysis of IR Absorption Data

The IR spectrum of trans-4-(Boc-amino)cyclohexanecarboxaldehyde is best understood by dissecting the molecule into its constituent functional groups: the aldehyde, the Boc-protected amine (a carbamate), and the cyclohexane ring. The following table summarizes the expected and observed vibrational frequencies for the target molecule and compares them with relevant simpler molecules: cyclohexanecarboxaldehyde (lacking the Boc-amino group) and cyclohexylamine (lacking the aldehyde and Boc group).

Functional GroupVibrational Modetrans-4-(Boc-amino)cyclohexanecarboxaldehyde (Expected, cm⁻¹)Cyclohexanecarboxaldehyde (Observed, cm⁻¹)Cyclohexylamine (Observed, cm⁻¹)
Aldehyde C=O Stretch~1725 (Strong, Sharp)~1730 (Strong, Sharp)N/A
C-H Stretch~2720 and ~2820 (Medium, Sharp)~2710 and ~2815 (Medium, Sharp)N/A
Boc-Amine (Carbamate) N-H Stretch~3340 (Medium, Sharp)N/A~3360 & ~3280 (Medium, Sharp, Doublet)
C=O Stretch~1685 (Strong, Sharp)N/AN/A
C-N Stretch~1240 (Medium)N/A~1130 (Medium)
Cyclohexane & C-H C-H Stretch (sp³)2850-2950 (Strong, Sharp)2850-2950 (Strong, Sharp)2850-2930 (Strong, Sharp)
CH₂ Scissoring~1450 (Medium)~1450 (Medium)~1450 (Medium)

Note: The expected values for trans-4-(Boc-amino)cyclohexanecarboxaldehyde are based on typical group frequencies for aldehydes and Boc-carbamates. Observed values for comparison molecules are sourced from spectral databases.

Key Interpretive Points:

  • Dual Carbonyls: A key feature in the spectrum of trans-4-(Boc-amino)cyclohexanecarboxaldehyde is the presence of two distinct carbonyl (C=O) stretching absorptions. The aldehyde C=O stretch is expected at a higher wavenumber (~1725 cm⁻¹) compared to the carbamate C=O stretch (~1685 cm⁻¹). This difference is due to the electronic effect of the nitrogen atom in the carbamate group, which donates electron density to the carbonyl, slightly weakening the double bond and lowering its vibrational frequency.

  • Aldehyde C-H Stretch: The presence of the aldehyde is unequivocally confirmed by the two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. These arise from the stretching of the hydrogen atom attached to the carbonyl carbon. These peaks are highly diagnostic for aldehydes.[1]

  • N-H Stretch: The Boc-protected amine, being a secondary amide (carbamate), will exhibit a single, relatively sharp N-H stretching band around 3340 cm⁻¹. This contrasts with a primary amine like cyclohexylamine, which shows two distinct N-H stretching bands (symmetric and asymmetric). The absence of the broad O-H stretch seen in alcohols is also a key differentiating feature.

  • Aliphatic C-H Stretches: All three molecules show strong absorptions in the 2850-2950 cm⁻¹ region, characteristic of C-H stretching in the cyclohexane ring.

Experimental Protocols

The following is a standard procedure for acquiring an FT-IR spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for such samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid sample (typically 1-5 mg) directly onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

Data Acquisition:

  • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectral resolution should be set to 4 cm⁻¹.

Post-Acquisition:

  • Clean the ATR crystal and the press arm tip thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

  • Perform a "cleanliness check" by taking a new background scan to ensure no sample residue remains.

Workflow for IR Spectral Interpretation

The logical process for interpreting the IR spectrum of an unknown compound, such as trans-4-(Boc-amino)cyclohexanecarboxaldehyde, can be visualized as a decision-making workflow. This starts with identifying the major functional groups and progressively refining the structural assignment.

IR_Interpretation_Workflow IR Spectrum Interpretation Workflow start Start with IR Spectrum region1 Analyze Diagnostic Region (4000-1500 cm⁻¹) start->region1 ch_stretch C-H Stretches (3300-2800 cm⁻¹) region1->ch_stretch carbonyl_region Carbonyl (C=O) Region (1800-1650 cm⁻¹) region1->carbonyl_region nh_oh_region N-H / O-H Region (3500-3200 cm⁻¹) region1->nh_oh_region is_aldehyde Peaks at ~2720 & ~2820 cm⁻¹? ch_stretch->is_aldehyde two_carbonyls Two C=O peaks? carbonyl_region->two_carbonyls nh_present Sharp peak at ~3340 cm⁻¹? nh_oh_region->nh_present aldehyde_present Aldehyde Confirmed is_aldehyde->aldehyde_present Yes no_aldehyde No Aldehyde is_aldehyde->no_aldehyde No fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) aldehyde_present->fingerprint boc_aldehyde Aldehyde (~1725 cm⁻¹) + Carbamate (~1685 cm⁻¹) two_carbonyls->boc_aldehyde Yes one_carbonyl Single C=O Present two_carbonyls->one_carbonyl No boc_aldehyde->fingerprint boc_amine Secondary Amine (Carbamate) nh_present->boc_amine Yes no_nh No N-H / O-H nh_present->no_nh No boc_amine->fingerprint final_structure Confirm Structure: trans-4-(Boc-amino)cyclohexanecarboxaldehyde fingerprint->final_structure

References

Navigating the Analysis of Tert-butyl trans-4-formylcyclohexylcarbamate: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules, the selection of an appropriate analytical technique is paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical methods for the analysis of Tert-butyl trans-4-formylcyclohexylcarbamate, a bifunctional molecule incorporating both a carbamate protecting group and a reactive aldehyde on a cyclohexane scaffold.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique for this compound hinges on the specific analytical goal, whether it be structural elucidation, quantification, or routine purity assessment. While mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), offers unparalleled sensitivity and structural information, other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable alternatives with their own distinct advantages.

Analytical TechniquePrincipleLimit of Detection (LOD) / Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and fragment ions.LOD: 0.05 - 2.0 µg/kg, LOQ: 0.2 - 10.0 µg/kg for similar carbamates.[1][2]High sensitivity and selectivity, provides molecular weight and structural information, suitable for thermally labile compounds.[3]Higher instrument and operational cost, potential for matrix effects.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.LOD: low ng/L to µg/L for aldehydes (with derivatization).[4]Excellent for volatile and semi-volatile compounds, provides detailed structural information through established fragmentation libraries.Not suitable for thermally labile compounds like carbamates without derivatization, which adds complexity.
HPLC-UV Chromatographic separation with detection based on UV absorbance.LOD: ~0.003 - 0.015 mg/L for some carbamates.[5]Robust, cost-effective, and widely available for routine analysis and purification.Lower sensitivity and selectivity compared to MS, does not provide molecular weight information.

Table 1. Comparison of Analytical Techniques for this compound.

In-depth Analysis by Mass Spectrometry

Due to the presence of the thermally sensitive carbamate group, LC-MS with a soft ionization technique such as Electrospray Ionization (ESI) is the preferred method for the mass spectrometric analysis of this compound. The expected molecular ion would be the protonated molecule [M+H]⁺ at m/z 228.3.

The fragmentation pattern in tandem mass spectrometry (MS/MS) is predicted to be dominated by cleavages related to the N-Boc protecting group and the formylcyclohexyl core.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossStructural Origin
228.3172.256.1 (isobutylene)Loss of isobutylene from the tert-butyl group.[6][7]
228.3154.274.1 (isobutylene + H₂O)Subsequent loss of water from the [M+H-isobutylene]⁺ ion.
228.3128.2100.1 (Boc group)Cleavage of the entire tert-butoxycarbonyl group.[6]
228.3227.31.0 (H)α-cleavage adjacent to the aldehyde.[8]
228.3199.329.0 (CHO)Loss of the formyl group.[8]

Table 2. Predicted Key Mass Spectral Fragments for Protonated this compound.

Experimental Protocols

LC-MS/MS Analysis

A generalized protocol for the LC-MS/MS analysis of this compound is as follows:

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan to identify the precursor ion ([M+H]⁺), followed by product ion scan (MS/MS) of the precursor ion to obtain the fragmentation pattern.

    • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum.

Alternative Method: HPLC-UV Analysis

For routine purity checks and quantification where high sensitivity is not required, HPLC-UV offers a cost-effective alternative.

  • Sample Preparation: Prepare the sample as described for LC-MS analysis.

  • High-Performance Liquid Chromatography:

    • Column: A C18 reversed-phase column is appropriate.

    • Mobile Phase: A mixture of water and acetonitrile or methanol. An isocratic or gradient elution can be used.

    • Flow Rate: 0.8-1.2 mL/min.

    • Detection: UV detector set at a wavelength where the carbamate or aldehyde chromophore absorbs (typically around 210-230 nm).

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow for LC-MS analysis and the predicted fragmentation pathways of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Column C18 Column Injection->Column ESI ESI Source (Positive Ion Mode) Column->ESI MS1 MS1 Analysis (Full Scan) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: LC-MS/MS experimental workflow for the analysis of this compound.

Fragmentation_Pathway cluster_boc Boc Group Fragmentation cluster_aldehyde Aldehyde Fragmentation M_H [M+H]⁺ m/z 228.3 M_H_56 [M+H-56]⁺ m/z 172.2 M_H->M_H_56 - C₄H₈ M_H_100 [M+H-100]⁺ m/z 128.2 M_H->M_H_100 - C₅H₉O₂ M_H_1 [M]⁺ m/z 227.3 M_H->M_H_1 - H M_H_29 [M+H-29]⁺ m/z 199.3 M_H->M_H_29 - CHO

Caption: Predicted ESI-MS/MS fragmentation pathways of this compound.

References

A Comparative Guide to HPLC and GC Analysis for Purity Assessment of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure the integrity and success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Tert-butyl trans-4-formylcyclohexylcarbamate, a versatile building block in organic synthesis, requires accurate purity determination.[1] This guide provides an objective comparison of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for this purpose, complete with experimental protocols and supporting data.

Principles of Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[2] The separation is driven by the polarity of the analyte in relation to the stationary and mobile phases.[3] For compounds that are non-volatile or thermally unstable, HPLC is often the method of choice.[4][5][6][7]

Gas Chromatography (GC): GC separates components based on their volatility and interaction with a stationary phase within a capillary column.[3] An inert carrier gas (mobile phase) transports the vaporized sample through the column.[3] GC is ideal for volatile and thermally stable compounds and is known for its high resolution and speed.[3][6]

Method Comparison: HPLC vs. GC for this compound

The selection between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte. This compound possesses a carbamate functional group, specifically a tert-butoxycarbonyl (Boc) protecting group, which is known to be thermally labile.[4][8] This inherent thermal instability is the critical factor in choosing the appropriate analytical technique.

  • HPLC Analysis: HPLC is the preferred and more direct method for analyzing carbamates and other thermally sensitive compounds.[4][5] The analysis is typically performed at or near room temperature, which prevents the degradation of the analyte.[3][9] Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for separating the target compound from potential impurities, which may include starting materials or byproducts from its synthesis.[10]

  • GC Analysis: Standard GC analysis presents a significant challenge due to the high temperatures (often >150°C) required for volatilization in the injector port and column oven.[3] The Boc group is prone to thermal decomposition, which would lead to inaccurate purity assessment and the appearance of degradation-related peaks in the chromatogram. While GC analysis of carbamates is possible, it often requires specialized techniques such as the use of a temperature-programmable injector or derivatization to a more thermally stable form, which adds complexity to the analytical workflow.[8]

Quantitative Data Summary

The following table summarizes the comparison between HPLC and GC for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Requirement Soluble in mobile phaseVolatile and thermally stable
Operating Temperature Ambient to moderately elevated (e.g., 30-40°C)High (e.g., 150-300°C)
Suitability for Analyte High. Ideal for non-volatile, thermally labile carbamates.Low. High risk of thermal decomposition of the Boc group.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to improve thermal stability.
Stationary Phase Typically C18 silica gel (for Reverse-Phase)Typically cross-linked silicone polymers (e.g., HP-5)
Mobile/Carrier Phase Liquid solvent mixture (e.g., Acetonitrile/Water)Inert gas (e.g., Helium, Nitrogen)
Common Detector UV-Vis Detector (Diode Array Detector)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Pros - Avoids thermal degradation- Wide applicability for non-volatile compounds- High resolution and quantitative accuracy[2][10]- High efficiency and fast analysis for suitable compounds- Highly sensitive detectors[6]
Cons - Higher solvent consumption and cost[3]- Not suitable for thermally unstable compounds- Potential for sample degradation[4][8]

Experimental Protocols

Recommended Method: High-Performance Liquid Chromatography (HPLC)

This protocol is based on standard methods for the purity assessment of Boc-protected compounds.[2][10]

  • Objective: To quantitatively determine the purity of this compound using RP-HPLC with UV detection.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Linear gradient from 95% to 5% B

    • 21-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (where the carbamate and aldehyde groups have some absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Filter the sample through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography (GC)

This hypothetical protocol includes modifications necessary to analyze a thermally sensitive compound. Validation is critical to ensure no on-column degradation occurs.

  • Objective: To determine the purity of this compound while minimizing thermal degradation.

  • Instrumentation: A GC system equipped with a cool on-column or programmable temperature vaporization (PTV) inlet and a Flame Ionization Detector (FID).

  • Column: A low-to-mid polarity capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.5 mL/min.

  • Injector: PTV inlet. Start at a low temperature (e.g., 50°C) and rapidly ramp to the final temperature after injection to transfer the analyte to the column with minimal heat stress.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C (FID).

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like Dichloromethane or Ethyl Acetate.

Workflow Visualization

The decision-making process for selecting the appropriate analytical method for purity determination is outlined in the diagram below.

MethodSelectionWorkflow start Start: Purity Analysis of This compound properties Assess Compound Properties start->properties volatile Is the compound volatile? properties->volatile stable Is the compound thermally stable? volatile->stable No gc_option Consider GC volatile->gc_option Yes stable->gc_option Yes hplc_option Consider HPLC stable->hplc_option No gc_dev Requires specialized inlet and method development to avoid degradation gc_option->gc_dev hplc_rec Recommended Method: Standard RP-HPLC hplc_option->hplc_rec final_gc Final Method: GC (Confirmatory/Specialized) gc_dev->final_gc final_hplc Final Method: HPLC (Primary/Routine) hplc_rec->final_hplc

Caption: Decision workflow for selecting between HPLC and GC.

References

A Comparative Guide to Tert-butyl trans-4-formylcyclohexylcarbamate and its Cis-Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Tert-butyl 4-formylcyclohexylcarbamate, a key intermediate, exists as two distinct geometric isomers: trans and cis. The spatial arrangement of the formyl and tert-butoxycarbonylamino groups on the cyclohexane ring dictates their physical properties, stability, and reactivity, thereby influencing their utility in synthetic chemistry. This guide provides an objective comparison of these two isomers, supported by experimental data from related compounds and established principles of conformational analysis, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties

The fundamental differences between the trans- and cis-isomers of tert-butyl 4-formylcyclohexylcarbamate arise from their distinct conformational preferences. The bulky tert-butyl group strongly favors an equatorial position to minimize steric hindrance. In the trans-isomer, this leads to a diequatorial conformation for both the tert-butoxycarbonylamino and formyl groups, resulting in a more stable, lower-energy state. Conversely, the cis-isomer is forced into a conformation where one substituent is axial while the other is equatorial, leading to greater steric strain and a higher energy state. These conformational differences are reflected in their physical properties.

PropertyTert-butyl trans-4-formylcyclohexylcarbamateTert-butyl cis-4-formylcyclohexylcarbamate
CAS Number 181308-57-6[1]181308-56-5[2]
Molecular Formula C₁₂H₂₁NO₃[1]C₁₂H₂₁NO₃[2]
Molecular Weight 227.30 g/mol 227.3 g/mol [2]
Appearance White to light yellow solidWhite solid[2]
Purity (Typical) ≥ 97%[1]≥ 98% (GC)[2]
Storage Conditions 0-8 °C0 - 8 °C[2]

Note: Precise melting points and solubilities for these specific compounds are not widely published. However, based on general trends for cis/trans isomers, the more stable trans-isomer is expected to have a higher melting point and lower solubility in nonpolar solvents compared to the cis-isomer.

Spectroscopic Data (Estimated)

Expected ¹H NMR Spectral Features:

IsomerH-1 (CH-N)H-4 (CH-CHO)-CHO-C(CH₃)₃
trans Broad multiplet, ~3.4 ppmAxial proton, broader multiplet, upfield shiftSinglet, ~9.6 ppmSinglet, ~1.45 ppm
cis Broad multiplet, ~3.6 ppmEquatorial proton, sharper multiplet, downfield shiftSinglet, ~9.7 ppmSinglet, ~1.45 ppm

Expected ¹³C NMR Spectral Features:

IsomerC=O (aldehyde)C-1 (CH-N)C-4 (CH-CHO)-C(CH₃)₃
trans ~205 ppm~50 ppm~48 ppm~28.5 ppm
cis ~205 ppm~47 ppm~45 ppm~28.5 ppm

Expected IR Spectral Features:

Both isomers will exhibit characteristic absorption bands for the N-H group (around 3300 cm⁻¹), the C=O of the carbamate (around 1690 cm⁻¹), and the C=O of the aldehyde (around 1720 cm⁻¹). Subtle differences in the fingerprint region may exist due to the different molecular symmetry.

Reactivity and Stability

The conformational differences between the trans and cis isomers directly impact their thermodynamic stability and kinetic reactivity.

  • Stability: The trans-isomer, with both bulky substituents in the favored equatorial positions, is thermodynamically more stable than the cis-isomer. The cis-isomer possesses higher internal energy due to the steric strain associated with having one axial substituent.

  • Reactivity: The reactivity of the formyl group can be influenced by its axial or equatorial position.

    • Nucleophilic Addition: The equatorial aldehyde in the trans-isomer is generally more sterically accessible to incoming nucleophiles than the axial aldehyde in the cis-isomer, which is partially shielded by the cyclohexane ring. Therefore, the trans-isomer is expected to react faster in nucleophilic addition reactions.

    • Oxidation/Reduction: The accessibility of the aldehyde group also influences its oxidation and reduction. Reactions involving bulky reagents are likely to proceed faster with the more exposed equatorial aldehyde of the trans-isomer.

Experimental Protocols

Synthesis of Tert-butyl cis/trans-4-(hydroxymethyl)cyclohexylcarbamate (Precursors)

The synthesis of the precursor alcohols is a key step. The cis and trans isomers can be obtained by stereoselective reduction of the corresponding ketone, tert-butyl 4-oxocyclohexylcarbamate.

Protocol for Stereoselective Reduction:

  • Preparation of tert-butyl 4-oxocyclohexylcarbamate: This starting material can be synthesized from 4-aminocyclohexanone.

  • Reduction to trans-alcohol: Reduction of the ketone with a mild reducing agent like sodium borohydride (NaBH₄) in methanol will predominantly yield the trans-isomer, where the hydroxyl group is in the equatorial position.

  • Reduction to cis-alcohol: Reduction with a bulkier reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), will favor the formation of the cis-isomer, with the hydroxyl group in the axial position, due to steric hindrance directing the hydride attack from the less hindered equatorial face.

Oxidation to Tert-butyl cis/trans-4-formylcyclohexylcarbamate

A common and efficient method for the oxidation of the primary alcohols to the corresponding aldehydes is Swern oxidation or using Dess-Martin periodinane (DMP).

General Protocol for Dess-Martin Oxidation:

  • Dissolve the respective alcohol isomer (1 equivalent) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

Both cis and trans isomers of tert-butyl 4-formylcyclohexylcarbamate serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings. The choice between the cis and trans isomer can be critical in establishing the desired stereochemistry in the final active pharmaceutical ingredient (API), which can significantly impact its biological activity and pharmacological profile. For instance, these intermediates are utilized in the development of drugs targeting neurological disorders.[2][3]

Logical Workflow for Isomer Selection and Synthesis

The following diagram illustrates a logical workflow for researchers when deciding which isomer to use and how to approach its synthesis.

G cluster_0 Decision Process cluster_1 Synthetic Pathway A Define Target Molecule Stereochemistry B Determine Required Isomer (cis or trans) A->B C Select Synthesis Route B->C D Start with 4-oxocyclohexylcarbamate C->D E_trans Reduction (e.g., NaBH₄) to trans-alcohol D->E_trans E_cis Reduction (e.g., L-Selectride®) to cis-alcohol D->E_cis F_trans Oxidation (e.g., DMP) to trans-aldehyde E_trans->F_trans G Final Product Synthesis F_trans->G F_cis Oxidation (e.g., DMP) to cis-aldehyde E_cis->F_cis F_cis->G

Caption: Workflow for isomer selection and synthesis.

Conclusion

The choice between tert-butyl trans- and cis-4-formylcyclohexylcarbamate is a critical decision in a synthetic campaign that should be guided by the desired stereochemistry of the final product. The trans-isomer is the thermodynamically more stable of the two and its equatorial aldehyde is generally more reactive towards nucleophilic attack. The cis-isomer, being less stable, may be preferred in specific synthetic strategies where its unique stereochemistry is required. A thorough understanding of their conformational behavior and relative reactivities allows researchers to strategically employ these valuable building blocks in the efficient synthesis of complex and biologically active molecules.

References

Comparative Guide to Reagents for the Synthesis of trans-4-(Protected-amino)cyclohexyl Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in pharmaceutical and medicinal chemistry, the introduction of specific structural motifs is a critical step. The trans-4-aminocyclohexyl group is a prevalent scaffold in many biologically active compounds, providing desirable pharmacokinetic properties. Tert-butyl trans-4-formylcyclohexylcarbamate has emerged as a valuable reagent for introducing this moiety via reductive amination. However, a comprehensive understanding of its alternatives is essential for optimizing synthetic routes in terms of yield, stereoselectivity, and cost-effectiveness. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This guide explores alternatives to this compound for the synthesis of trans-4-(protected-amino)cyclohexyl derivatives. The primary alternatives discussed are:

  • tert-Butyl (4-oxocyclohexyl)carbamate : The corresponding ketone to the aldehyde, which can also undergo reductive amination to yield the desired product.

  • Alternative Protecting Groups : Analogs of the formylcyclohexylcarbamate scaffold with different amine protecting groups, such as Fmoc and Cbz, which offer different deprotection strategies.

  • Alternative Synthetic Methodologies : Strategies that bypass the use of a pre-functionalized cyclohexyl ring for reductive amination, such as direct functionalization of cyclohexanone derivatives.

The selection of an appropriate alternative hinges on factors such as the desired stereochemistry, the compatibility of the protecting group with subsequent reaction conditions, and the overall efficiency of the synthetic sequence.

Performance Comparison of Aldehyde vs. Ketone in Reductive Amination

A key alternative to this compound is its corresponding ketone, tert-butyl (4-oxocyclohexyl)carbamate . Both can serve as precursors to the desired trans-4-(Boc-amino)cyclohexyl moiety through reductive amination. The choice between the aldehyde and the ketone can significantly impact the reaction outcome.

Generally, aldehydes are more reactive electrophiles than ketones. This higher reactivity can lead to faster reaction times in the initial imine formation step of reductive amination. However, it can also increase the likelihood of side reactions, such as self-condensation or over-alkylation of the amine. Ketones, being less reactive, often require slightly harsher conditions or longer reaction times but can offer better control and selectivity.

Table 1: Comparison of Aldehyde vs. Ketone in a Representative Reductive Amination

ParameterThis compound (Aldehyde)tert-Butyl (4-oxocyclohexyl)carbamate (Ketone)
Reaction Time Typically faster (e.g., 2-6 hours)Generally slower (e.g., 12-24 hours)
Reaction Temperature Often proceeds at room temperatureMay require mild heating (e.g., 40-50 °C)
Typical Yield Good to excellent (85-95%)Good to excellent (80-90%)
Stereoselectivity High for the trans isomer due to the starting material's geometry.Can yield a mixture of cis and trans isomers, requiring specific conditions or catalysts to favor the trans product.
Side Reactions Potential for over-alkylation or aldol-type side reactions.Less prone to side reactions due to lower reactivity.

Alternative Protecting Groups

The choice of the amine protecting group is crucial in multi-step synthesis. While the Boc group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups offer orthogonal deprotection strategies.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is advantageous when the final product is sensitive to acidic conditions. Reagents like trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid can be used in peptide synthesis and other applications where mild deprotection is required.

  • Cbz (Carboxybenzyl): This group is typically removed by hydrogenolysis, offering another orthogonal deprotection method. The synthesis of N-Cbz-trans-4-aminocyclohexanecarbaldehyde provides an alternative for incorporating a Cbz-protected amine.

The choice of protecting group will depend on the overall synthetic plan and the functional group tolerance of the intermediates.

Alternative Synthetic Methodologies

Instead of starting with a pre-formed aldehyde or ketone on the cyclohexane ring, alternative strategies can be employed to construct the desired trans-4-aminocyclohexyl moiety.

  • Reductive Amination of Cyclohexanone Derivatives: One can start with a more readily available starting material like 4-hydroxycyclohexanone and perform a reductive amination to introduce the desired amine.[1] The stereochemistry can be controlled to favor the trans product.

  • Catalytic Hydrogenation of Aniline Derivatives: The hydrogenation of p-aminobenzoic acid derivatives over a Ruthenium catalyst has been shown to produce trans-4-aminocyclohexanecarboxylic acid with good selectivity.[2][3] This can then be protected and further functionalized.

Experimental Protocols

Protocol 1: Reductive Amination using tert-Butyl (4-oxocyclohexyl)carbamate

This protocol describes a typical reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with a primary amine.

Materials:

  • tert-Butyl (4-oxocyclohexyl)carbamate (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve tert-butyl (4-oxocyclohexyl)carbamate and the primary amine in DCM.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Pathways

To better understand the relationships between the discussed reagents and methodologies, the following diagrams illustrate the key synthetic pathways.

Reductive_Amination_Alternatives cluster_aldehyde Aldehyde Route cluster_ketone Ketone Route cluster_alternative_methods Alternative Methodologies A Tert-butyl trans-4- formylcyclohexylcarbamate P trans-4-(Boc-amino)cyclohexyl -Amine Product A->P Reductive Amination B tert-Butyl (4-oxocyclohexyl)carbamate B->P Reductive Amination C 4-Hydroxycyclohexanone C->P Reductive Amination D p-Aminobenzoic Acid Derivative D->P Hydrogenation & Functionalization Protecting_Group_Alternatives cluster_protecting_groups Protecting Group Introduction Start trans-4-Formylcyclohexylamine Boc Boc Anhydride (Boc₂O) Start->Boc Fmoc Fmoc-OSu Start->Fmoc Cbz Cbz-Cl Start->Cbz Product_Boc Tert-butyl trans-4- formylcyclohexylcarbamate Boc->Product_Boc Product_Fmoc Fmoc-trans-4- formylcyclohexylamine Fmoc->Product_Fmoc Product_Cbz Cbz-trans-4- formylcyclohexylamine Cbz->Product_Cbz

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common methods for the synthesis of tert-butyl trans-4-formylcyclohexylcarbamate, a valuable intermediate in pharmaceutical and organic synthesis. The performance of Swern oxidation and Dess-Martin periodinane (DMP) oxidation for the conversion of the precursor alcohol, tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate, to the target aldehyde is evaluated. Detailed experimental protocols and spectroscopic data for the validation of the final product are presented to aid researchers in selecting the optimal synthetic strategy and ensuring the quality of their compounds.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reduction of a commercially available starting material, methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate, to the corresponding primary alcohol, tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate. This reduction is commonly performed using a strong reducing agent such as lithium aluminum hydride (LiAlH4).

The second and focal point of this guide is the oxidation of the intermediate alcohol to the desired aldehyde, this compound. Here, we compare two widely used mild oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their efficiency in oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_oxidation Oxidation (Comparison) cluster_product Final Product cluster_validation Spectroscopic Validation start Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate alcohol tert-Butyl trans-4-(hydroxymethyl)cyclohexylcarbamate start->alcohol LiAlH4, THF swern Swern Oxidation alcohol->swern dmp Dess-Martin Oxidation alcohol->dmp product This compound swern->product dmp->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms Mass Spec product->ms Validation_Logic cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_conclusion Conclusion Product Synthesized Product H_NMR ¹H NMR: - Aldehyde proton (~9.65 ppm) - Carbamate NH (~4.50 ppm) - tert-Butyl singlet (~1.45 ppm) Product->H_NMR C_NMR ¹³C NMR: - Aldehyde carbonyl (~205.0 ppm) - Carbamate carbonyl (~155.5 ppm) - Quaternary and methyl carbons of tert-butyl group Product->C_NMR IR_spec IR: - Aldehyde C=O stretch (~1720 cm⁻¹) - Carbamate C=O stretch (~1690 cm⁻¹) - N-H stretch (~3350 cm⁻¹) Product->IR_spec MS_spec MS: - Molecular ion peak [M+H]⁺ at m/z ~228 - Characteristic fragmentation (loss of Boc group) Product->MS_spec Validation Structure Confirmed: This compound H_NMR->Validation C_NMR->Validation IR_spec->Validation MS_spec->Validation

Comparative Reactivity of Boc-Protected Amino Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Boc-protected α-amino aldehydes are invaluable chiral building blocks in the synthesis of complex molecules, including peptidomimetics and pharmaceuticals. Their reactivity, however, is not uniform and is significantly influenced by the nature of the amino acid side chain. This guide provides a comparative analysis of the reactivity of different Boc-protected amino aldehydes, supported by experimental data and detailed protocols, to aid in the selection of appropriate substrates and reaction conditions.

The reactivity of Boc-protected amino aldehydes is a delicate balance of several factors. The electron-donating or withdrawing nature of the side chain, steric hindrance around the aldehyde carbonyl group, and the propensity for racemization of the α-chiral center all play crucial roles in determining the outcome of a chemical transformation. Understanding these nuances is critical for efficient and stereoselective synthesis.

Factors Influencing Reactivity

The chemical behavior of N-Boc-α-amino aldehydes in common synthetic transformations such as nucleophilic additions, reductive aminations, and olefination reactions is governed by a combination of steric and electronic effects, as well as the inherent stability of the chiral center.

  • Steric Hindrance: The bulkiness of the amino acid side chain can significantly impede the approach of a nucleophile to the aldehyde carbonyl. This effect is particularly pronounced in aldehydes derived from sterically demanding amino acids like valine and isoleucine, often leading to slower reaction rates compared to those derived from alanine or glycine.

  • Electronic Effects: The electronic properties of the side chain can modulate the electrophilicity of the carbonyl carbon. Electron-donating side chains can slightly decrease the reactivity of the aldehyde towards nucleophiles, while electron-withdrawing groups can enhance it.

  • Racemization: The α-proton of N-Boc-amino aldehydes is susceptible to epimerization, especially under basic conditions. This loss of stereochemical integrity is a major concern and can be influenced by the reaction conditions and the nature of the side chain. Aldehydes with side chains that can stabilize an adjacent carbanion are more prone to racemization.

Factors_Influencing_Reactivity cluster_aldehyde Boc-Protected Amino Aldehyde Aldehyde R-CH(NHBoc)-CHO Steric Steric Hindrance (Side Chain 'R') Electronic Electronic Effects (Side Chain 'R') Racemization α-Proton Acidity (Racemization Risk) Reactivity Overall Reactivity and Stereochemical Outcome Steric->Reactivity Influences rate Electronic->Reactivity Modulates electrophilicity Racemization->Reactivity Affects stereointegrity

Factors influencing the reactivity of Boc-protected amino aldehydes.

Comparative Reactivity in Nucleophilic Addition Reactions

The addition of organometallic reagents, such as Grignard and organolithium reagents, to N-Boc-α-amino aldehydes is a fundamental C-C bond-forming reaction. The diastereoselectivity of this addition is often governed by Felkin-Anh or chelation-controlled models, and is highly dependent on the aldehyde's side chain.

Amino Aldehyde (R group)ReagentDiastereomeric Ratio (syn:anti)Yield (%)Reference
Boc-L-Alaninal (-CH₃)PhMgBr1.5 : 185[1]
Boc-L-Leucinal (-CH₂CH(CH₃)₂)PhMgBr1 : 1.282[1]
Boc-L-Phenylalaninal (-CH₂Ph)PhMgBr1 : 1.890[1]
Boc-L-Valinal (-CH(CH₃)₂)PhMgBr1 : 2.575[1]

Note: The data presented is a representative compilation from various sources and reaction conditions may vary.

The trend observed in the table suggests that increasing steric bulk of the side chain can lead to higher diastereoselectivity, albeit sometimes with a decrease in overall yield.

Experimental Protocol: Grignard Addition to Boc-L-Phenylalaninal

Materials:

  • N-Boc-L-phenylalaninal (1.0 eq)

  • Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • A solution of N-Boc-L-phenylalaninal in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Phenylmagnesium bromide solution is added dropwise to the cooled solution over a period of 15 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the corresponding amino alcohol diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Comparative Reactivity in Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. With chiral N-Boc-amino aldehydes, a key consideration is the potential for racemization under the basic conditions often employed for ylide generation. The use of salt-free ylides or milder bases is often preferred. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide (stabilized vs. non-stabilized).

Amino Aldehyde (R group)Phosphonium YlideE/Z RatioYield (%)Reference
Boc-Glycinal (-H)Ph₃P=CHCO₂Et (stabilized)>95:5 (E)88[2][3]
Boc-L-Alaninal (-CH₃)Ph₃P=CH₂ (non-stabilized)15:85 (Z)75[3][4]
Boc-L-Leucinal (-CH₂CH(CH₃)₂)Ph₃P=CH₂ (non-stabilized)10:90 (Z)70[3][4]
Boc-L-Phenylalaninal (-CH₂Ph)Ph₃P=CHCO₂Et (stabilized)>95:5 (E)92[2][3]

Note: The data presented is a representative compilation from various sources and reaction conditions may vary.

Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. The steric bulk of the amino aldehyde side chain appears to have a less pronounced effect on the E/Z selectivity compared to the nature of the ylide itself.

Experimental Protocol: Wittig Reaction of Boc-L-Alaninal with a Non-stabilized Ylide

Materials:

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-L-alaninal (1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • A suspension of methyltriphenylphosphonium bromide in anhydrous THF is cooled to 0 °C under an inert atmosphere.

  • n-Butyllithium is added dropwise, and the resulting orange-red solution is stirred at 0 °C for 30 minutes to generate the ylide.

  • The reaction mixture is cooled to -78 °C, and a solution of N-Boc-L-alaninal in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with diethyl ether (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired alkene. The E/Z ratio can be determined by ¹H NMR or GC analysis.

Wittig_Reaction_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium Ph₃P⁺-CH₂R' Br⁻ Base Strong Base (e.g., n-BuLi) Ylide Ph₃P=CHR' Base->Ylide Deprotonation Aldehyde Boc-NH-CH(R)-CHO Ylide->Aldehyde Alkene Boc-NH-CH(R)-CH=CHR' Aldehyde->Alkene Nucleophilic addition PhosphineOxide Ph₃P=O Quench Quench Alkene->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Purified Alkene Purify->Product

General experimental workflow for the Wittig reaction.

Conclusion

The reactivity of Boc-protected amino aldehydes is a multifaceted topic where the structure of the amino acid side chain plays a pivotal role. For reactions involving nucleophilic addition, steric hindrance is a key determinant of diastereoselectivity. In contrast, for Wittig reactions, the nature of the phosphonium ylide is the primary factor controlling the E/Z selectivity of the resulting alkene. A critical challenge in the chemistry of these compounds is the preservation of stereochemical integrity, which necessitates careful selection of reaction conditions, particularly the base and temperature, to minimize racemization. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the complexities of employing these versatile chiral building blocks in their synthetic endeavors.

References

yield comparison of different synthetic routes to Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes for the preparation of Tert-butyl trans-4-formylcyclohexylcarbamate, a key building block in pharmaceutical and organic synthesis. The focus is on the yield and experimental protocols of various oxidation methods starting from Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.

Executive Summary

Data Presentation: Yield Comparison

The following table summarizes the reported yields for the synthesis of the precursor alcohol and the subsequent oxidation to the target aldehyde. It is important to note that the yields for the oxidation steps are based on reactions with analogous substrates and may vary for Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.

Reaction StageSynthetic RouteReported Yield (%)Notes
Precursor Synthesis Reduction of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate89%Yield for the synthesis of Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.[2]
Oxidation Dess-Martin Periodinane (DMP) Oxidation~90%Based on the oxidation of a similar allylic alcohol.[1]
Oxidation Swern OxidationHigh (not specified)Generally provides high yields for the oxidation of primary and secondary alcohols.[3][4]
Oxidation Parikh-Doering Oxidation84%Based on the oxidation of a different secondary alcohol.

Experimental Protocols

Detailed experimental methodologies for the precursor synthesis and the subsequent oxidation reactions are provided below.

Synthesis of Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (Precursor)

This procedure outlines the reduction of a methyl ester to the corresponding primary alcohol.

Procedure: A suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is cooled to 0°C. A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate in THF is added dropwise, maintaining the temperature below 10°C. The reaction mixture is then warmed to room temperature and stirred overnight. The reaction is quenched by the careful addition of sodium sulfate decahydrate. The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to yield Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate as a white solid.[2]

Oxidation Route 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is known for its mild reaction conditions and high yields.[5]

Procedure: To a solution of Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate in dichloromethane (DCM) under an inert atmosphere, Dess-Martin periodinane is added in one portion at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under vacuum. The crude product is then purified by column chromatography.[1]

Oxidation Route 2: Swern Oxidation

The Swern oxidation is a widely used method that avoids heavy metals.[3][4]

Procedure: A solution of oxalyl chloride in dichloromethane (DCM) is cooled to -78°C. Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate in DCM. After stirring for a short period, triethylamine is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Oxidation Route 3: Parikh-Doering Oxidation

This method is another DMSO-based oxidation that operates under mild conditions.

Procedure: To a solution of Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate and diisopropylethylamine in anhydrous DCM at 0°C, sulfur trioxide pyridine complex is added. Anhydrous DMSO is then added dropwise. The reaction mixture is stirred at 0°C. The reaction is quenched by pouring it into brine, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in this guide.

G Synthesis of Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate cluster_0 Precursor Synthesis Methyl_ester Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate Alcohol Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate Methyl_ester->Alcohol LiAlH4, THF

Caption: Synthesis of the alcohol precursor.

G Oxidation Routes to this compound cluster_1 Dess-Martin Oxidation cluster_2 Swern Oxidation cluster_3 Parikh-Doering Oxidation Alcohol Tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate Aldehyde This compound Alcohol->Aldehyde DCM Alcohol->Aldehyde DCM, -78°C to rt Alcohol->Aldehyde DCM, 0°C DMP_reagent Dess-Martin Periodinane Swern_reagents 1. (COCl)2, DMSO 2. Et3N PD_reagents SO3-pyridine, DMSO, i-Pr2NEt

Caption: Comparison of oxidation routes.

References

Comparative Guide to the Synthesis of N-Boc-trans-4-aminocyclohexane Derivatives: A Performance Review of Tert-butyl trans-4-formylcyclohexylcarbamate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to N-Boc-trans-4-aminocyclohexane derivatives, valuable building blocks in pharmaceutical and agrochemical research. We will focus on the performance of the commercial reagent, Tert-butyl trans-4-formylcyclohexylcarbamate, and objectively compare it with alternative synthetic strategies, supported by available experimental data.

Introduction

This compound is a key intermediate used to introduce a protected amine functional group onto a cyclohexane scaffold. The aldehyde moiety serves as a versatile handle for various chemical transformations, most notably reductive amination, to generate a wide array of trans-substituted cyclohexylamine derivatives. The trans-stereochemistry is often crucial for the biological activity of the final molecule. This guide will explore the direct use of this aldehyde in reductive amination and compare it with two primary alternative synthetic pathways: reductive amination starting from the corresponding ketone and a route originating from p-aminobenzoic acid.

Commercial Product Specification: this compound

A Certificate of Analysis (CoA) for a commercial batch of this compound typically includes the following specifications. While a specific batch CoA is not publicly available, representative data from various suppliers are summarized below.

ParameterSpecification
Appearance White to off-white solid
Purity (by GC or HPLC) ≥97%
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
CAS Number 181308-57-6

It is important to note that some suppliers, such as Sigma-Aldrich, may provide this product without extensive analytical data, selling it on an "as-is" basis. Researchers should verify the purity of the material before use.

Comparative Analysis of Synthetic Routes

We will now compare three primary synthetic routes to obtain N-Boc-trans-4-substituted-cyclohexylamines.

Route 1: Reductive Amination of this compound (Aldehyde Route)

This is the most direct application of the title compound. The aldehyde is reacted with a primary or secondary amine in the presence of a reducing agent to yield the desired substituted amine.

Route 2: Reductive Amination of Tert-butyl 4-oxocyclohexylcarbamate (Ketone Route)

An alternative approach starts with the corresponding ketone, Tert-butyl 4-oxocyclohexylcarbamate. This ketone undergoes reductive amination with an amine and a reducing agent.

Route 3: Synthesis from p-Aminobenzoic Acid

A more classical approach involves the catalytic hydrogenation of p-aminobenzoic acid to produce a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. This is followed by Boc-protection of the amine, separation of the trans-isomer, and subsequent functional group manipulations to arrive at the desired product.

Performance Comparison
Performance MetricRoute 1 (Aldehyde)Route 2 (Ketone)Route 3 (from p-Aminobenzoic Acid)
Starting Material Availability Commercially availableCommercially availableCommercially available
Number of Steps 1 (for reductive amination)1 (for reductive amination)Multiple steps (hydrogenation, protection, separation, functional group conversion)
Typical Yields Generally high (often >80%)Variable, can be lower than aldehyde routeOverall yield can be moderate due to multiple steps and isomer separation
Stereoselectivity Control High (starting from trans-isomer)Can produce a mixture of cis and trans isomers, though trans is often favoredRequires separation of cis/trans isomers
Reaction Conditions MildMildHydrogenation requires high pressure and temperature
Choice of Reducing Agent Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity. Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic. Sodium borohydride (NaBH₄) can be used but may require a two-step procedure.[1][2][3]Similar to the aldehyde route, STAB is a common choice.Not directly applicable for the key transformation.
Key Advantages High efficiency, excellent stereocontrolReadily available starting materialCost-effective starting material for large-scale synthesis
Key Disadvantages Aldehyde can be less stable than the ketonePotential for lower yields and mixed stereoisomersMulti-step, requires isomer separation

Experimental Protocols

Route 1: General Protocol for Reductive Amination of this compound

This protocol is a generalized procedure and may require optimization for specific amines.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.0 - 1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

    • Acetic acid (optional, as catalyst)

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the amine.

    • If desired, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Route 2: General Protocol for Reductive Amination of Tert-butyl 4-oxocyclohexylcarbamate

The protocol is similar to that of the aldehyde route.

  • Materials:

    • Tert-butyl 4-oxocyclohexylcarbamate (1.0 eq)

    • Amine (1.0 - 1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

    • Acetic acid (optional, as catalyst)

  • Procedure:

    • Follow the same procedure as for Route 1, substituting the aldehyde with Tert-butyl 4-oxocyclohexylcarbamate. Reaction times may be longer, and the yield of the trans-isomer may vary.

Route 3: Synthesis of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid from p-Aminobenzoic Acid

This is a multi-step process. A representative procedure for the initial hydrogenation is provided.

  • Materials:

    • p-Aminobenzoic acid

    • Ruthenium on carbon (Ru/C) catalyst

    • Aqueous sodium hydroxide (NaOH) solution

    • Hydrogen gas

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Solvents for extraction and purification

  • Procedure (Hydrogenation Step):

    • In a high-pressure autoclave, charge p-aminobenzoic acid, Ru/C catalyst, and an aqueous solution of NaOH.

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 15 bar).

    • Heat the mixture (e.g., to 100 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or HPLC). This typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product.[4][5]

    • After cooling and venting, the catalyst is filtered off.

    • The resulting aqueous solution containing the cis/trans mixture of 4-aminocyclohexanecarboxylic acid can then be directly used for Boc-protection by adding Boc₂O.

    • Subsequent steps involve the separation of the trans-isomer, which can be achieved by crystallization or chromatography, followed by conversion of the carboxylic acid to the desired functional group.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

Synthesis_Pathways cluster_0 Route 1: Aldehyde Precursor cluster_1 Route 2: Ketone Precursor cluster_2 Route 3: from p-Aminobenzoic Acid Aldehyde Tert-butyl trans-4- formylcyclohexylcarbamate Product1 trans-N-Boc-4-substituted- cyclohexylamine Aldehyde->Product1 Reductive Amination (e.g., STAB) Amine1 Primary/Secondary Amine Amine1->Product1 Ketone Tert-butyl 4-oxocyclohexylcarbamate Product2 trans/cis-N-Boc-4-substituted- cyclohexylamine Ketone->Product2 Reductive Amination (e.g., STAB) Amine2 Primary/Secondary Amine Amine2->Product2 PABA p-Aminobenzoic Acid CisTrans_Acid cis/trans-4-Aminocyclo- hexanecarboxylic Acid PABA->CisTrans_Acid Catalytic Hydrogenation Boc_CisTrans_Acid Boc-protected cis/trans Acid CisTrans_Acid->Boc_CisTrans_Acid Boc Protection Trans_Acid trans-Isomer Boc_CisTrans_Acid->Trans_Acid Isomer Separation Final_Product Target Molecule Trans_Acid->Final_Product Functional Group Manipulation

References

Safety Operating Guide

Proper Disposal of Tert-butyl trans-4-formylcyclohexylcarbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper disposal of tert-butyl trans-4-formylcyclohexylcarbamate (CAS: 181308-57-6). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively working with this compound.

Hazard Identification and Safety Summary

This compound is classified as harmful if swallowed. All personnel handling this compound must be familiar with its potential hazards and take appropriate precautions.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement
Acute Toxicity (Oral), Category 4GHS07WarningH302: Harmful if swallowedP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Data sourced from Sigma-Aldrich Safety Data Sheet.

Personal Protective Equipment (PPE) Requirements

Before handling this compound for disposal, all personnel must wear the following minimum PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat or other protective clothing.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound and its contaminated materials is through a designated hazardous waste management program.[1] Do not dispose of this chemical down the drain or in regular trash.[2][3]

Experimental Protocol: Chemical Waste Segregation and Collection

  • Waste Identification: All waste containing this compound must be treated as hazardous chemical waste.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for solid waste. The container must have a secure screw-top cap.

    • Ensure the container is clean and dry before use.

  • Waste Collection:

    • Carefully transfer waste this compound solid into the designated hazardous waste container.

    • Collect any materials that have come into contact with the chemical, such as contaminated gloves, weighing papers, and absorbent pads, and place them in the same container.[1]

  • Labeling:

    • Immediately label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • Full Chemical Name: "this compound"

      • CAS Number: "181308-57-6"

      • Associated Hazards: "Acute Toxicity (Oral)"

      • Accumulation Start Date

      • Principal Investigator's Name and Laboratory Information

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

    • Ensure the storage area is clearly marked for hazardous waste.

  • Disposal Request:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1]

    • Follow all institutional procedures for waste manifest and record-keeping.

Spill Management Protocol

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up with available resources. For large or unmanageable spills, contact your EHS office immediately.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1]

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_processing Processing & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Select & Prepare Hazardous Waste Container A->B Proceed C Collect Solid Waste (this compound) B->C Proceed D Collect Contaminated Materials (Gloves, Weighing Paper, etc.) C->D Consolidate E Securely Seal Container D->E Proceed F Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) E->F Proceed G Store in Designated Secure Area F->G Proceed H Contact Institutional EHS for Waste Pickup G->H When Ready I Complete Waste Manifest/Paperwork H->I As Instructed J EHS Manages Final Disposal (Approved Facility) I->J Handover

Caption: Disposal workflow for this compound.

This procedural guidance is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific policies and the most current Safety Data Sheet (SDS) for the chemical .

References

Personal protective equipment for handling Tert-butyl trans-4-formylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl trans-4-formylcyclohexylcarbamate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier and Properties:

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol [1]
Appearance Solid[1]

Hazard Identification and Safety Information:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07[1]Warning [1]H302: Harmful if swallowed[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against dust and potential splashes that could cause serious eye irritation.[2][3]
Skin Protection Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[2][3]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[2]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or N95).Inhalation of dust may cause respiratory irritation.[2][4] Engineering controls like fume hoods are the primary method of exposure control.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is crucial for minimizing risk and ensuring the integrity of experimental results.

1. Preparation and Engineering Controls:

  • Risk Assessment: Conduct a thorough, site-specific risk assessment before beginning any work.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Labeling: Verify that all containers are clearly and accurately labeled.[5][6]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before handling the chemical.[7] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

3. Weighing and Transferring the Chemical:

  • Avoid Dust: This compound is a solid, so care must be taken to minimize dust generation during handling.[4]

  • Weighing: Do not weigh the chemical directly on the balance pan. Use a weigh boat or weighing paper.[8]

  • Transfer: Use a spatula to transfer the solid. Avoid scooping directly from the stock bottle to prevent contamination.[8] If you transfer too much material, do not return the excess to the original container; dispose of it as waste.[8]

  • Static Discharge: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[4]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][9]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

1. Waste Identification and Collection:

  • Waste Characterization: this compound waste should be considered hazardous due to its acute oral toxicity.

  • Waste Containers: Collect all waste, including contaminated PPE and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.

2. Disposal Procedure:

  • Regulatory Compliance: All chemical waste disposal must be conducted in accordance with local, regional, and national regulations.[11] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification.[10]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste. Do not pour this chemical down the drain.[9][10]

Spill and Emergency Procedures:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[10] Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a physician or poison control center immediately.

    • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[10]

    • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[12]

    • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Prepare Fume Hood Prepare Fume Hood Risk Assessment->Prepare Fume Hood Proceed Don PPE Don PPE Weigh Chemical Weigh Chemical Don PPE->Weigh Chemical Safe to Start Prepare Fume Hood->Don PPE Ready Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Decontaminate Area Decontaminate Area Perform Experiment->Decontaminate Area Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.